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  • Product: (R)-2-amino-3-(4-iodophenyl)propan-1-ol
  • CAS: 210554-97-5

Core Science & Biosynthesis

Foundational

(R)-2-amino-3-(4-iodophenyl)propan-1-ol CAS number and identifiers

An In-Depth Technical Guide to (R)-2-amino-3-(4-iodophenyl)propan-1-ol Executive Summary: This guide provides a comprehensive technical overview of (R)-2-amino-3-(4-iodophenyl)propan-1-ol, a critical organoiodine chiral...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (R)-2-amino-3-(4-iodophenyl)propan-1-ol

Executive Summary: This guide provides a comprehensive technical overview of (R)-2-amino-3-(4-iodophenyl)propan-1-ol, a critical organoiodine chiral compound encountered in pharmaceutical development. Primarily recognized as a process-related impurity in the synthesis of arylalaninol derivatives, its identification, characterization, and control are paramount for ensuring the purity, safety, and efficacy of final active pharmaceutical ingredients (APIs). This document delves into its chemical identifiers, physicochemical properties, significance in drug manufacturing, and the analytical methodologies required for its rigorous control. Detailed protocols and logical workflows are presented to offer field-proven insights for researchers, analytical scientists, and process chemists.

Compound Identification and Core Properties

(R)-2-amino-3-(4-iodophenyl)propan-1-ol is a chiral amino alcohol. Its structure is characterized by a propan-1-ol backbone, an amino group at the C2 position with (R)-stereochemistry, and a 4-iodophenyl substituent at the C3 position. This specific combination of functional groups and stereochemistry makes it a molecule of significant interest, particularly as an impurity related to the synthesis of the drug Sacubitril[1].

Key Identifiers

A compound's unique identifiers are fundamental for accurate documentation, sourcing, and regulatory filing. The primary identifiers for (R)-2-amino-3-(4-iodophenyl)propan-1-ol are summarized below.

IdentifierValue
CAS Number 210554-97-5[1]
IUPAC Name (R)-2-Amino-3-(4-iodophenyl)propan-1-ol[1]
Molecular Formula C₉H₁₂INO[1][2]
SMILES OCCC1=CC=C(I)C=C1[1]
InChI InChI=1S/C9H12INO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1[1][2]
InChIKey MPCOBLKNQSOAGC-SECBINFHSA-N[2]
Physicochemical Properties

The physical and chemical properties of a molecule dictate its behavior in various chemical and biological systems, influencing everything from reaction kinetics to chromatographic separation.

PropertyValue
Molecular Weight 277.10 g/mol [1]
Stereochemistry Absolute (R)[2]
Description An organoiodine, chiral process-related impurity[1]

Significance in Pharmaceutical Manufacturing

The primary relevance of (R)-2-amino-3-(4-iodophenyl)propan-1-ol is as a process-related impurity. In the synthesis of complex molecules like Sacubitril, multi-step reaction sequences are common. This compound can arise from several scenarios, including incomplete iodination reactions, unintended side-reactions, or the incomplete deprotection of intermediates[1].

The presence of this specific impurity is of high concern for three principal reasons:

  • Heavy Halogen Atom: The iodine atom significantly alters the molecule's electron density and molecular weight. This impacts its behavior in analytical systems, particularly its mass spectrometric response factor, which can differ substantially from the main API, complicating accurate quantification[1].

  • Chirality: As a single enantiomer, its presence necessitates the use of chiral-specific analytical methods to distinguish it from its (S)-enantiomer and other diastereomeric impurities. Failure to control enantiomeric purity can have significant pharmacological and toxicological consequences.

  • Potential Reactivity: The carbon-iodine bond can be reactive under certain conditions, potentially leading to the formation of further degradation products during subsequent manufacturing steps or upon storage, thereby impacting the stability profile of the drug substance[1].

The logical flow from API synthesis to impurity control is illustrated in the diagram below.

cluster_synthesis API Synthesis Pathway cluster_impurity Impurity Formation cluster_control Downstream Process & Control Start Aryl Alanine Precursor Reaction1 Chemical Transformation (e.g., Reduction of Carboxylic Acid) Start->Reaction1 Reagents Target Desired (R)-Arylalaninol Product Reaction1->Target High Yield SideReaction Side Reaction (e.g., Incomplete Reaction, Iodination) Reaction1->SideReaction Low Yield Purification Purification Step (e.g., Chromatography) Target->Purification Impurity (R)-2-amino-3-(4-iodophenyl)propan-1-ol SideReaction->Impurity Impurity->Purification Analysis Analytical Characterization (HPLC, LC-MS, NMR) Purification->Analysis FinalAPI Final API with Controlled Impurity Levels Analysis->FinalAPI

Caption: Synthesis pathway, impurity formation, and control.

Analytical Characterization and Protocols

A robust analytical program is essential for the detection, identification, and quantification of (R)-2-amino-3-(4-iodophenyl)propan-1-ol. A multi-technique approach is required for unambiguous characterization[1].

Key Analytical Techniques
  • Chiral High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for determining enantiomeric purity. It separates the (R)- and (S)-enantiomers, allowing for precise quantification of the target impurity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive mass confirmation, verifying the molecular weight of the impurity and helping to distinguish it from other process-related substances[1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used for absolute structural verification. The unique chemical shifts and coupling constants of the protons and carbons provide an unambiguous fingerprint of the molecule's constitution and connectivity[1].

The typical workflow for characterizing this impurity is outlined below.

cluster_analysis Analytical Workflow cluster_results Data Interpretation Sample API Batch Sample Prep Sample Preparation (Dissolution in Mobile Phase) Sample->Prep HPLC Chiral HPLC Analysis Prep->HPLC LCMS LC-MS Analysis Prep->LCMS NMR NMR Spectroscopy Prep->NMR Purity Enantiomeric Purity (%) HPLC->Purity Mass Mass Confirmation (m/z) LCMS->Mass Structure Structural Verification NMR->Structure Report Certificate of Analysis (CoA) Purity->Report Mass->Report Structure->Report

Caption: Standard analytical workflow for impurity characterization.

Example Protocol: Chiral HPLC Method

This protocol is a representative method for achieving enantiomeric separation. Note: Method development and validation are required for specific applications.

Objective: To separate and quantify (R)-2-amino-3-(4-iodophenyl)propan-1-ol from its (S)-enantiomer.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP) Column: A column with a polysaccharide-based chiral selector (e.g., Chiralpak IA, IB, or IC) is typically effective for this class of compounds.

2. Mobile Phase and Chromatographic Conditions:

  • Mobile Phase: A mixture of n-Hexane, Isopropanol (IPA), and a small amount of an amine modifier like Diethylamine (DEA) to improve peak shape. A typical starting ratio would be 80:20 (Hexane:IPA) with 0.1% DEA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: ~225 nm, where the phenyl ring exhibits strong absorbance.

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Standard: Prepare a ~0.1 mg/mL solution of the (R)-2-amino-3-(4-iodophenyl)propan-1-ol reference standard in the mobile phase.

  • Sample: Prepare a ~1.0 mg/mL solution of the API test sample in the mobile phase.

4. System Suitability:

  • Inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • A resolution factor of ≥ 1.5 between the enantiomer peaks should be achieved.

5. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Perform the system suitability injections.

  • Inject the sample solution.

  • Identify the peaks based on the retention time of the reference standard.

  • Calculate the amount of the impurity in the sample using the peak area and the response factor of the standard.

Control Strategies in Synthesis

Controlling the formation of impurities is more efficient and cost-effective than removing them. For (R)-2-amino-3-(4-iodophenyl)propan-1-ol, control strategies focus on optimizing the synthetic process[1].

  • Optimized Stoichiometry: Precise control over the amount of iodinating agent and other key reagents can minimize side reactions.

  • Reaction Time and Temperature: Monitoring the reaction to completion without allowing for extended reaction times can prevent the formation of byproducts.

  • Targeted Purification: If the impurity is formed, targeted purification methods are necessary. Reverse-phase or normal-phase (silica) chromatography are effective, leveraging the polarity difference between the amino alcohol impurity and the desired product to achieve separation[1].

Conclusion

(R)-2-amino-3-(4-iodophenyl)propan-1-ol serves as a critical case study in the challenges of modern pharmaceutical development. Its identity as a chiral, halogenated impurity underscores the need for rigorous process control and advanced analytical characterization. For scientists and researchers, a thorough understanding of its properties, formation pathways, and analytical behavior is not merely academic but a fundamental requirement for the development of safe and pure medicines. The integrated application of synthetic control and orthogonal analytical techniques, as described in this guide, provides a robust framework for managing such impurities effectively.

References

  • Veeprho Pharmaceuticals. (R)-2-Amino-3-(4-iodophenyl)propan-1-ol | CAS 210554-97-5. [Link]

  • Global Substance Registration System (GSRS). 2-AMINO-3-(4-IODOPHENYL)PROPAN-1-OL, (R)-. [Link]

Sources

Foundational

Strategic Utility of Chiral Iodo-Amino Alcohols: From Hypervalent Catalysis to Pharmacophore Design

Executive Summary & Structural Definition Chiral amino alcohols containing aryl iodides represent a high-value intersection of structural biology and organocatalysis. These scaffolds fuse the privileged 1,2-amino alcohol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Definition

Chiral amino alcohols containing aryl iodides represent a high-value intersection of structural biology and organocatalysis. These scaffolds fuse the privileged 1,2-amino alcohol motif (ubiquitous in pharmacophores and ligands) with the versatile reactivity of the carbon-iodine (C–I) bond.

This guide analyzes two distinct classes of these molecules:

  • Class A (Scaffolds): Iodinated derivatives of chiral amino acids (e.g., 4-iodo-phenylalaninol), primarily used as building blocks for radiopharmaceuticals and cross-coupling partners.

  • Class B (Catalysts): Ortho-iodo-benzamides/sulfonamides derived from chiral amino alcohols, serving as pre-catalysts for enantioselective hypervalent iodine(III) oxidations.

Synthetic Architectures

The construction of these molecules requires navigating the compatibility of the oxidatively sensitive amino alcohol moiety with the harsh conditions often required for iodination.

Route A: The "Iodination First" Approach (Class A)

For scaffolds like 4-iodo-L-phenylalaninol , direct iodination of the amino alcohol is risky due to N-oxidation or O-alkylation. The preferred industrial route preserves chirality by iodinating the amino acid precursor before reduction.

Mechanism & Causality:

  • Step 1 (Iodination): Electrophilic aromatic substitution on L-Phenylalanine using

    
     (Suzuki’s Reagent) in acidic media. The acid prevents amine oxidation by protonation (
    
    
    
    ), deactivating the nitrogen lone pair.
  • Step 2 (Reduction): The carboxylic acid is reduced to the primary alcohol.

    
     or Borane-DMS is preferred over 
    
    
    
    to prevent de-iodination (hydrodehalogenation), which can occur with reactive aluminum hydrides.
Route B: Modular Assembly of Catalysts (Class B)

For hypervalent iodine catalysts, the aryl iodide is introduced as an exogenous unit (e.g., 2-iodobenzoic acid) coupled to a chiral amino alcohol backbone.

Mechanism & Causality:

  • Amide Coupling: 2-Iodobenzoyl chloride reacts with a chiral amino alcohol (e.g., L-prolinol or aminoindanol).

  • Secondary Interaction: The resulting amide oxygen or the free hydroxyl group of the amino alcohol acts as a Lewis base, coordinating to the iodine center upon oxidation. This "anchoring" effect restricts conformational freedom, boosting enantioselectivity during catalysis.

Visualization: Synthetic Workflows

SynthesisPathways Start L-Phenylalanine (Chiral Pool) Iodination Electrophilic Iodination (I2, NaIO3, H2SO4) Start->Iodination Route A Intermediate 4-Iodo-L-Phenylalanine Iodination->Intermediate Reduction Chemoselective Reduction (BH3-DMS or NaBH4/I2) Intermediate->Reduction Avoid LiAlH4 ProductA 4-Iodo-L-Phenylalaninol (Class A Scaffold) Reduction->ProductA Coupling Amide Coupling (2-Iodobenzoyl Cl) ProductB Chiral Iodo-Amide (Class B Catalyst) Coupling->ProductB StartB Chiral Amino Alcohol (e.g., Prolinol) StartB->Coupling Route B

Caption: Divergent synthetic pathways for Class A (Scaffold) and Class B (Catalyst) iodo-amino alcohols.

The Crown Jewel: Hypervalent Iodine Catalysis[1]

The most sophisticated application of chiral amino alcohols containing aryl iodides is their role as pre-catalysts in metal-free oxidations.

The Mechanism

The aryl iodide (Ar-I) is oxidized in situ to an Iodine(III) species (Ar-I(OR)₂). The chiral amino alcohol backbone provides the steric environment that dictates the facial selectivity of the oxidation.

Key Interaction: The amide oxygen (from the linkage) or the hydroxyl group (from the amino alcohol) coordinates intramolecularly to the hypervalent iodine center. This forms a rigid spiro-cyclic or pseudo-cyclic active species, essential for high ee.

Visualization: Catalytic Cycle (Kita-Type)

CatalyticCycle PreCat Ar-I Pre-Catalyst (Chiral Amide) ActiveSpecies Active I(III) Species (Rigid Chiral Environment) PreCat->ActiveSpecies Oxidation Oxidant Oxidant (mCPBA/Selectfluor) Oxidant->ActiveSpecies Complex Ligand Exchange Intermediate ActiveSpecies->Complex Substrate Binding Substrate Substrate (Phenol/Alkene) Substrate->Complex Complex->PreCat Reductive Elimination Product Oxidized Product (High ee) Complex->Product

Caption: The catalytic cycle of amino-alcohol derived aryl iodides, cycling between I(I) and I(III) states.

Experimental Protocols

Protocol: Synthesis of 4-Iodo-L-Phenylalaninol (Class A)

This protocol avoids racemization and over-reduction.

Reagents:

  • L-Phenylalanine (10 mmol)

  • Iodine (

    
    , 11 mmol)
    
  • Sodium Iodate (

    
    , 4 mmol)
    
  • Sulfuric Acid / Acetic Acid[1]

  • Borane-Dimethyl Sulfide (BMS)

Step-by-Step:

  • Iodination: Dissolve L-Phe in a mixture of AcOH (20 mL) and

    
     (3 mL). Add 
    
    
    
    and
    
    
    . Heat to 70°C for 18 hours. The dark color will fade as iodine is consumed.
    • Why:

      
       regenerates electrophilic iodine species from iodide byproducts, ensuring atom economy.
      
  • Quench: Pour onto ice/water. Neutralize carefully with NaOH to pH 7 to precipitate 4-iodo-L-phenylalanine. Filter and dry.[2]

  • Reduction: Suspend the iodinated amino acid (5 mmol) in dry THF (20 mL) under Argon. Add BMS (15 mmol) dropwise at 0°C. Reflux for 4 hours.

    • Why: BMS is chemoselective for the carboxylate and will not touch the aryl iodide (unlike

      
       or 
      
      
      
      ).
  • Workup: Quench with MeOH. Evaporate. Hydrolyze the borane-amine complex by refluxing in 10% NaOH/MeOH for 1 hour. Extract with DCM.

Protocol: In Situ Generation of Hypervalent Catalyst (Class B)

For the enantioselective spirolactonization of naphthols.

Reagents:

  • Pre-catalyst: (S)-N-(1-hydroxy-3-phenylpropan-2-yl)-2-iodobenzamide (10 mol%)

  • Oxidant: mCPBA (1.2 equiv)[3]

  • Substrate: 1-Naphthol derivative

Step-by-Step:

  • Preparation: Dissolve the pre-catalyst and substrate in

    
     at 0°C.
    
  • Oxidation: Add mCPBA portion-wise.

    • Why: Slow addition prevents high local concentrations of oxidant which can lead to non-selective background oxidation of the substrate.

  • Reaction: Stir until TLC indicates consumption of substrate (typically 2-4 hours).

  • Isolation: Quench with saturated

    
     (to destroy excess oxidant) and 
    
    
    
    (to neutralize acid). Extract with DCM.

Data Summary: Catalyst Performance

Comparison of chiral amino alcohol-derived iodine catalysts in the oxidative spirolactonization of naphthols (Kita Reaction).

Catalyst BackboneChirality SourceYield (%)ee (%)Notes
Phenylalaninol Amino Alcohol (Acyclic)65-75%40-60%Flexible backbone allows conformational rotation, lowering selectivity.
Prolinol Amino Alcohol (Cyclic)70-80%65-75%Pyrrolidine ring adds rigidity.
Aminoindanol Amino Alcohol (Rigid)85-92%85-95%Fused ring system + H-bonding creates a highly ordered transition state.
Binaphthyl (Axial) Axially Chiral90-95%>95%Maruoka-type; steric bulk effectively shields one face of the iodine center.

References

  • Uyanik, M., & Ishihara, K. (2010).[3][4][5] Enantioselective Kita Oxidative Spirolactonization Catalyzed by In Situ Generated Chiral Hypervalent Iodine(III) Species. Angewandte Chemie International Edition. Link

  • Dohi, T., & Kita, Y. (2009). Hypervalent Iodine Reagents as a New Entrance to Organocatalysts. Chemical Communications. Link

  • Wirth, T. (2005). Hypervalent Iodine Chemistry: Modern Developments in Organic Synthesis. Springer. Link

  • Kano, T., Ueda, M., & Maruoka, K. (2008).[6] Direct Asymmetric Iodination of Aldehydes Using an Axially Chiral Bifunctional Amino Alcohol Catalyst. Journal of the American Chemical Society.[4] Link

  • BenchChem. (2025).[7] Synthesis and Explosion Hazards of 4-Azido-L-phenylalanine. (Referenced for iodination safety protocols). Link

Sources

Exploratory

Safe Handling and Stewardship of Iodinated Amino Alcohols: A Technical Guide for Medicinal Chemistry

Executive Summary: The Dual-Hazard Profile Iodinated amino alcohols (e.g., 3-amino-2-iodopropanol, 2-iodoethylamine derivatives) represent a unique class of bifunctional building blocks in drug development and radiopharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Hazard Profile

Iodinated amino alcohols (e.g., 3-amino-2-iodopropanol, 2-iodoethylamine derivatives) represent a unique class of bifunctional building blocks in drug development and radiopharmaceutical synthesis. Their utility lies in their high reactivity; however, this same reactivity dictates a complex safety profile.

As a Senior Application Scientist, I must emphasize that these compounds possess a "Deceptive Stability." They present two distinct mechanistic hazards that standard Safety Data Sheets (SDS) often obscure under generic "Corrosive" or "Irritant" labels:

  • Photolytic Instability: The weak Carbon-Iodine (C-I) bond (

    
    ) is prone to homolytic cleavage, generating radical species and free iodine (
    
    
    
    ).
  • Latent Alkylating Potential: In their free-base form, these molecules undergo intramolecular cyclization to form highly toxic aziridinium ions , acting as potent DNA alkylating agents.

This guide moves beyond generic compliance, establishing a self-validating protocol for the safe stewardship of these reagents.

Physicochemical Hazards & Mechanisms

The "Aziridine Trap" (Intramolecular Cyclization)

The most critical, often overlooked hazard is the thermodynamic drive for the amine nucleophile to displace the iodine leaving group within the same molecule.

  • The Mechanism: When an iodinated amino alcohol exists as a free base (non-protonated), the nitrogen lone pair attacks the carbon bearing the iodine.

  • The Consequence: This forms an aziridine or aziridinium ion .[1][2] Unlike the linear starting material, aziridines are strained, highly reactive alkylating agents with significant genotoxic potential.

  • Control Measure: These compounds must be stored and handled as acid salts (e.g., Hydroiodide or Hydrochloride). Protonation (

    
    ) removes the nucleophilicity of the nitrogen, rendering the molecule kinetically stable.
    
Photolytic Degradation

The C-I bond is the weakest among common organic halides. Exposure to UV or visible light causes homolytic cleavage, releasing iodine radicals (


). These radicals recombine to form elemental iodine (

), which is corrosive, volatile, and a respiratory toxin.
Visualization: Degradation & Cyclization Pathways

HazardPathways Salt Stable Salt Form (R-NH3+ ... I-) FreeBase Free Base (R-NH2 ... I) Salt->FreeBase Neutralization (pH > 8) Aziridine Toxic Aziridine (Alkylating Agent) FreeBase->Aziridine Intramolecular Cyclization Radical Carbon Radical + I• FreeBase->Radical hv (Light) Iodine Free Iodine (I2) (Corrosive/Toxic) Radical->Iodine Dimerization

Figure 1: The dual degradation pathways. Top: Base-promoted cyclization to toxic aziridines.[3] Bottom: Light-induced iodine release.

Comprehensive SDS Interpretation

Standard GHS classifications often fail to capture the specific nuances of iodinated intermediates. Use this table to augment your facility's SDS.

Hazard ClassStandard GHS CodeTechnical Interpretation & Action
Skin Corrosion H314 (Causes severe burns)High Risk. Iodine released on skin acts as a fixative and corrosive. Action: Immediate reduction with thiosulfate required (see Section 6).
Sensitization H317 (Skin sensitizer)High Risk. Organoiodines are haptens. Repeated exposure can lead to permanent hypersensitivity. Action: Double-gloving is mandatory.
Target Organ H372 (Thyroid damage)Chronic Risk. Excess iodide absorption suppresses thyroid function (Wolff-Chaikoff effect). Action: Monitor thyroid function if handling >10g/month.
Reactivity EUH019 (Explosive peroxides)Incompatibility. While not peroxide formers, they are incompatible with strong oxidizers, leading to violent iodine evolution.

Storage and Stability Protocol

To maintain integrity and safety, adhere to the "DAL" Protocol (Dark, Argon, Low-Temp).

  • Container: Amber glass vials with Teflon-lined caps. Never use clear glass.

  • Atmosphere: Store under Argon or Nitrogen. Oxygen accelerates radical decomposition.

  • Temperature: Store at -20°C . Room temperature storage significantly increases the rate of aziridine formation (if traces of moisture/base are present) and iodine liberation.

  • Visual Validation:

    • Pass: White to off-white solid.[3]

    • Fail: Yellow, orange, or purple discoloration indicates free iodine (

      
      ). Discard immediately as hazardous waste.
      

Operational Handling: The "In-Situ" Rule

Core Directive: Never isolate the free base of an iodinated amino alcohol for storage. Generate the free base in situ only at the moment of reaction.

Experimental Workflow
  • Weighing: Weigh the salt form (e.g., hydroiodide) in a fume hood. Use an antistatic gun, as these salts are often hygroscopic and static-prone.

  • Dissolution: Dissolve the salt in the reaction solvent (e.g., DMF, DCM).

  • Neutralization: Add the base (e.g., TEA, DIPEA) dropwise at 0°C immediately prior to adding the electrophile.

    • Reasoning: This minimizes the lifetime of the free amino-alcohol, reducing the statistical probability of self-alkylation (aziridine formation).

PPE Requirements[4][5]
  • Respiratory: Fume hood is mandatory. If handling powders outside a hood, N95/P100 is insufficient due to iodine sublimation; a full-face respirator with acid gas cartridges is required.

  • Dermal: Double Gloving is required.

    • Inner: Nitrile (4 mil).

    • Outer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil). Small organoiodines can permeate standard nitrile rapidly.

Visualization: Safe Handling Workflow

HandlingWorkflow Start Start: Iodinated Amino Alcohol Salt Inspect Visual Inspection (Reject if Yellow/Purple) Start->Inspect Weigh Weigh in Fume Hood (Dim Light) Inspect->Weigh Pass Dissolve Dissolve in Solvent (Maintain < 0°C) Weigh->Dissolve BaseAdd Add Base (TEA/DIPEA) (Generate Free Base In-Situ) Dissolve->BaseAdd React Add Electrophile Immediately BaseAdd->React < 5 mins exposure

Figure 2: The "In-Situ" operational workflow to prevent aziridine accumulation.

Emergency Response & Waste Management

Spill Cleanup: The Thiosulfate Redox System

Standard absorbents (vermiculite) are insufficient for iodine spills as they do not stop vapor release. You must chemically neutralize the iodine.

  • Reagent: 5-10% Sodium Thiosulfate (

    
    ) solution.
    
  • Mechanism: Redox reaction converts volatile Iodine (

    
    ) to water-soluble, non-volatile Iodide (
    
    
    
    ).
    
    
  • Protocol:

    • Cover spill with thiosulfate solution.

    • Wait for color change (Brown

      
       Colorless).
      
    • Absorb liquid with pads and dispose.

Waste Disposal[6][7]
  • Segregation: Do NOT mix with general organic solvents if possible. Segregate into "Halogenated Waste" streams.

  • Incineration Note: Label clearly as "Iodine-Containing." High-temperature incineration requires specific scrubbing (caustic scrubbers) to capture iodine vapors (

    
    ) and prevent release into the atmosphere. Iodine can poison catalytic converters in standard oxidizers.
    

References

  • National Institutes of Health (NIH) - PubChem. 2-Iodoethan-1-amine hydroiodide (CID 20208177). Available at: [Link]

  • Organic Chemistry Portal. Aziridine Synthesis by Ring Closure Reaction (Wenker Synthesis). Available at: [Link]

  • US Dept of Energy (OSTI). Reassessment of caustic scrubbing for radioiodine capture. Available at: [Link]

Sources

Foundational

A Technical Guide to the Biological Activity Potential of (R)-2-amino-3-(4-iodophenyl)propan-1-ol Intermediates

Abstract (R)-2-amino-3-(4-iodophenyl)propan-1-ol is a chiral amino alcohol and an organoiodine compound, recognized primarily as a process-related impurity in the synthesis of the neprilysin inhibitor, Sacubitril.[1] Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(R)-2-amino-3-(4-iodophenyl)propan-1-ol is a chiral amino alcohol and an organoiodine compound, recognized primarily as a process-related impurity in the synthesis of the neprilysin inhibitor, Sacubitril.[1] While its direct biological activities have not been extensively reported, its structural similarity to other biologically active molecules, such as iodinated phenylalanine derivatives and other phenylpropanolamines, suggests a compelling potential for interaction with biological systems. This guide provides a comprehensive technical overview of this molecule, including a detailed synthetic protocol, and explores its prospective biological activities. We present a hypothesis-driven framework for investigating its potential as an anticancer agent through interaction with the L-type amino acid transporter 1 (LAT1) and as a modulator of kinase signaling pathways. Detailed, field-proven experimental protocols are provided to enable researchers to investigate these potential activities.

Introduction and Chemical Profile

(R)-2-amino-3-(4-iodophenyl)propan-1-ol is a derivative of the amino acid phenylalanine. Its structure features a propan-1-ol backbone with an amino group at the C-2 position and a 4-iodophenyl group at the C-3 position. The stereochemistry at the C-2 position is of the (R)-configuration.

Chemical and Physical Properties:

PropertyValue
IUPAC Name (2R)-2-amino-3-(4-iodophenyl)propan-1-ol
CAS Number 210554-97-5
Molecular Formula C9H12INO
Molecular Weight 277.10 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in methanol, ethanol, and DMSO

The presence of an iodine atom on the phenyl ring significantly influences the molecule's electronic and steric properties, which can, in turn, affect its biological activity. Halogenation is a common strategy in drug design to enhance binding affinity and metabolic stability.

Synthesis of (R)-2-amino-3-(4-iodophenyl)propan-1-ol

The synthesis of chiral amino alcohols is a well-established field in organic chemistry.[2] A common and efficient method involves the reduction of the corresponding α-amino acid. The following protocol describes a robust method for the synthesis of (R)-2-amino-3-(4-iodophenyl)propan-1-ol starting from (R)-4-iodophenylalanine.

Synthetic Workflow

A (R)-4-iodophenylalanine B Esterification (e.g., SOCl2, MeOH) A->B Step 1 C (R)-methyl 2-amino-3-(4-iodophenyl)propanoate B->C D Reduction (e.g., LiAlH4 or NaBH4/I2) C->D Step 2 E (R)-2-amino-3-(4-iodophenyl)propan-1-ol D->E

Caption: Synthetic pathway for (R)-2-amino-3-(4-iodophenyl)propan-1-ol.

Detailed Experimental Protocol

Step 1: Esterification of (R)-4-iodophenylalanine

  • Suspend (R)-4-iodophenylalanine (1.0 eq) in anhydrous methanol (10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude methyl ester hydrochloride can be used in the next step without further purification.

Step 2: Reduction of the Methyl Ester to the Amino Alcohol

  • In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH4) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) (15 mL per gram of LiAlH4).

  • Cool the LiAlH4 suspension to 0 °C.

  • Dissolve the crude methyl ester hydrochloride from Step 1 in anhydrous THF and add it dropwise to the LiAlH4 suspension. Caution: The reaction is highly exothermic and generates hydrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water (1 mL per gram of LiAlH4), 15% aqueous NaOH (1 mL per gram of LiAlH4), and then water again (3 mL per gram of LiAlH4).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

  • Combine the filtrate and washes and evaporate the solvent under reduced pressure to yield the crude (R)-2-amino-3-(4-iodophenyl)propan-1-ol.

  • Purify the crude product by flash column chromatography on silica gel.

Prospective Biological Activity

Interaction with L-type Amino Acid Transporter 1 (LAT1)

Hypothesis: Due to its structural similarity to L-phenylalanine, (R)-2-amino-3-(4-iodophenyl)propan-1-ol may act as a ligand for the L-type amino acid transporter 1 (LAT1). LAT1 is overexpressed in many cancer cells to meet their high demand for essential amino acids.[3][4] This transporter is a promising target for cancer therapy and imaging.[3][4]

Rationale: Radioiodinated derivatives of phenylalanine have been shown to be substrates for LAT1, enabling their use in cancer diagnostics and therapy.[3][4][5] The 4-iodo-L-phenylalanine structure is recognized by the transporter.[3] It is plausible that the corresponding amino alcohol, (R)-2-amino-3-(4-iodophenyl)propan-1-ol, could also interact with LAT1, either as a substrate or an inhibitor.

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space A (R)-2-amino-3-(4-iodophenyl)propan-1-ol C LAT1 Transporter A->C Binding B Essential Amino Acids (e.g., Leucine) B->C Transport D Potential for Competitive Inhibition C->D

Caption: Proposed interaction with the LAT1 transporter.

Experimental Protocol: Competitive LAT1 Binding Assay

This protocol is designed to determine if (R)-2-amino-3-(4-iodophenyl)propan-1-ol can compete with a known LAT1 substrate for binding to the transporter in a cancer cell line known to overexpress LAT1 (e.g., MCF-7 breast cancer cells).

  • Cell Culture: Culture MCF-7 cells in appropriate media until they reach 80-90% confluency in 24-well plates.

  • Preparation of Solutions:

    • Prepare a stock solution of (R)-2-amino-3-(4-iodophenyl)propan-1-ol in DMSO.

    • Prepare a series of dilutions of the test compound in a sodium-free buffer (e.g., choline buffer).

    • Prepare a solution of a radiolabeled LAT1 substrate, such as [14C]-L-leucine, in the same buffer.

  • Assay Procedure:

    • Wash the cells twice with pre-warmed sodium-free buffer.

    • Add the diluted test compound to the wells at various concentrations. Include a vehicle control (DMSO) and a positive control (a known LAT1 inhibitor like JPH203).

    • Immediately add the [14C]-L-leucine solution to all wells at a fixed concentration (e.g., at its Km value for LAT1).

    • Incubate the plates at 37°C for a short period (e.g., 5-10 minutes) to measure initial uptake rates.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of [14C]-L-leucine uptake at each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the substrate uptake) from the curve.

Potential as a Kinase Inhibitor

Hypothesis: The phenylpropanolamine scaffold is present in some kinase inhibitors. The 4-iodophenyl moiety could potentially interact with the active site of certain kinases, such as tyrosine kinases, which are often implicated in cancer cell proliferation and survival.

Rationale: The development of small molecule kinase inhibitors is a major focus in cancer drug discovery. The structural features of (R)-2-amino-3-(4-iodophenyl)propan-1-ol, including its aromatic ring and hydrogen-bonding capable amino and hydroxyl groups, make it a candidate for interaction with the ATP-binding pocket of kinases.

Experimental Protocol: In Vitro Tyrosine Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of (R)-2-amino-3-(4-iodophenyl)propan-1-ol against a purified tyrosine kinase using a fluorescence-based assay.

  • Materials:

    • Purified tyrosine kinase (e.g., Src, Abl).

    • Tyrosine-containing peptide substrate.

    • ATP.

    • Assay buffer (e.g., Tris-HCl or HEPES with MgCl2 and MnCl2).

    • Fluorescently labeled anti-phosphotyrosine antibody.

    • 96-well black microplates.

    • Microplate reader with fluorescence detection capabilities.

  • Assay Procedure:

    • Prepare a serial dilution of (R)-2-amino-3-(4-iodophenyl)propan-1-ol in the assay buffer containing a small percentage of DMSO.

    • In the wells of the microplate, add the assay buffer, the peptide substrate, and the diluted test compound or vehicle control.

    • Add the purified tyrosine kinase to each well and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a solution of ATP to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Add the fluorescently labeled anti-phosphotyrosine antibody to each well and incubate for a further 30-60 minutes to allow for binding to the phosphorylated substrate.

    • Measure the fluorescence intensity in each well using the microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition at each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.

cluster_0 Kinase Reaction A Tyrosine Kinase D Phosphorylated Substrate A->D Phosphorylation B ATP B->A C Substrate Protein C->A E (R)-2-amino-3-(4-iodophenyl)propan-1-ol E->A Inhibition

Caption: Proposed mechanism of tyrosine kinase inhibition.

Potential Anticancer Activity

Hypothesis: If (R)-2-amino-3-(4-iodophenyl)propan-1-ol interacts with LAT1 or inhibits key kinases, it may exhibit cytotoxic or cytostatic effects on cancer cells.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]

  • Cell Seeding: Seed cancer cells (e.g., a panel of cell lines including those with high LAT1 expression) into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of (R)-2-amino-3-(4-iodophenyl)propan-1-ol for 24, 48, or 72 hours. Include a vehicle control and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability at each compound concentration relative to the vehicle control. Determine the IC50 value from the resulting dose-response curve.

Conclusion

(R)-2-amino-3-(4-iodophenyl)propan-1-ol represents an intriguing intermediate with unexplored biological potential. Based on its structural analogy to known bioactive molecules, particularly those targeting amino acid transporters and protein kinases, there is a strong rationale for investigating its pharmacological properties. The experimental protocols detailed in this guide provide a clear and robust framework for researchers to explore the potential of this compound as a novel modulator of cellular pathways, particularly in the context of cancer research. Further investigation into its specific molecular targets and mechanisms of action is warranted to fully elucidate its biological activity profile.

References

  • BioIVT. (n.d.). LAT1 (SLC7A5) Transporter Assay. Retrieved from [Link]

  • Frontiers in Pharmacology. (2023). Characterization of substrates and inhibitors of the human heterodimeric transporter 4F2hc-LAT1 using purified protein and the scintillation proximity radioligand binding assay. Retrieved from [Link]

  • Google Patents. (n.d.). US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives.
  • MDPI. (2021). Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assays for tyrosine phosphorylation in human cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Improved synthesis of no-carrier-added p-[124I]iodo-L-phenylalanine and p-[131I]iodo-L-phenylalanine for nuclear medicine applications in malignant gliomas. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. Retrieved from [Link]

  • PNAS. (2013). Structure-based ligand discovery for the Large-neutral Amino Acid Transporter 1, LAT-1. Retrieved from [Link]

  • PubChem. (n.d.). 4-Iodophenylalanine. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (n.d.). 210554-97-5(R)-2-Amino-3-(4-iodophenyl)propan-1-ol. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylalaninol. Retrieved from [Link]

Sources

Exploratory

Synthesis pathways for (R)-2-amino-3-(4-iodophenyl)propan-1-ol from D-phenylalanine

The following technical guide details the synthesis of (R)-2-amino-3-(4-iodophenyl)propan-1-ol starting from D-Phenylalanine . This document is structured for researchers and drug development professionals, focusing on c...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of (R)-2-amino-3-(4-iodophenyl)propan-1-ol starting from D-Phenylalanine . This document is structured for researchers and drug development professionals, focusing on chemoselectivity, stereochemical retention, and scalability.

[1]

Executive Summary

The target molecule, (R)-2-amino-3-(4-iodophenyl)propan-1-ol , is a chiral amino alcohol building block often used in the development of peptidomimetics and radiopharmaceuticals.[1] The synthesis presents two primary challenges:

  • Regioselective Iodination: Introducing an iodine atom at the para-position of the phenyl ring without affecting the sensitive chiral amine or carboxylic acid/alcohol functionalities.[1]

  • Chemoselective Reduction: Reducing the carboxylic acid to a primary alcohol without dehalogenating the aryl iodide (a common side reaction with standard reducing agents like LiAlH

    
    ).
    

This guide recommends a "Functionalization-First" strategy (Iodination


 Reduction).[1] This pathway utilizes a direct oxidative iodination of D-phenylalanine followed by a mild borane-mediated reduction, ensuring high enantiomeric purity and yield.[1]

Retrosynthetic Analysis & Strategy

The retrosynthetic disconnection reveals two potential pathways. Pathway A is selected as the primary route due to the stability of the 4-iodo-D-phenylalanine intermediate and the availability of mild reduction protocols that preserve the aryl iodide.[1]

Retrosynthesis cluster_PathA Pathway A (Recommended) cluster_PathB Pathway B (Alternative) Target (R)-2-amino-3-(4-iodophenyl)propan-1-ol (Target) IntermediateA 4-Iodo-D-Phenylalanine Target->IntermediateA Chemoselective Reduction (-COOH -> -CH2OH) IntermediateB (R)-2-amino-3-phenylpropan-1-ol (D-Phenylalaninol) Target->IntermediateB Iodination (Requires Protection) StartA D-Phenylalanine IntermediateA->StartA Regioselective Iodination IntermediateB->StartA Standard Reduction caption Figure 1: Retrosynthetic analysis comparing the Functionalization-First (A) vs. Reduction-First (B) pathways.

Primary Pathway: Functionalization-First

Step 1: Regioselective Iodination of D-Phenylalanine

Direct iodination of phenylalanine is historically difficult due to the deactivating nature of the protonated amine in acidic media.[1] However, the Schwabacher method (using iodic acid and iodine) allows for efficient oxidative iodination under strongly acidic conditions, exclusively yielding the para-isomer.

Reaction Scheme:


[1]
Experimental Protocol 1.1: Preparation of 4-Iodo-D-Phenylalanine
  • Reagents: D-Phenylalanine (1.0 equiv), Iodine (

    
    , 0.42 equiv), Sodium Iodate (
    
    
    
    , 0.2 equiv), Conc. Sulfuric Acid (
    
    
    ), Glacial Acetic Acid (
    
    
    ).
  • Mechanism: Generation of the electrophilic iodonium species (

    
     or 
    
    
    
    ) via the comproportionation of iodate and iodine in strong acid.

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve D-Phenylalanine (16.5 g, 100 mmol) in a mixture of glacial acetic acid (100 mL) and conc. sulfuric acid (15 mL).

  • Reagent Addition: Add iodine (

    
    , 10.6 g, 42 mmol) and sodium iodate  (
    
    
    
    , 4.0 g, 20 mmol) to the solution.
  • Reaction: Heat the dark violet mixture to 70°C and stir for 18–24 hours. The color will fade to a light orange/brown as iodine is consumed.

  • Quench: Cool the mixture to room temperature. Decolorize any remaining iodine by adding a minimal amount of 10% aqueous

    
      (sodium bisulfite) dropwise until the solution turns yellow/clear.
    
  • Isolation: Pour the reaction mixture into ice water (300 mL). Adjust the pH to the isoelectric point (approx. pH 5–6) using 50% NaOH or concentrated ammonia solution.[1] A white precipitate will form.[1][2]

  • Purification: Filter the solid, wash with cold water (3 x 50 mL) and ethanol (1 x 20 mL). Recrystallize from boiling water or acetic acid/water if necessary.[1]

  • Yield: Expected yield: 60–75%.

Critical Quality Attribute (CQA):

  • Purity: Check by HPLC. Ensure no di-iodo species (ortho,para) are present.

  • Chirality: Optical rotation

    
     should be compared to literature (typically negative for D-isomer in acidic solution).
    
Step 2: Chemoselective Reduction to Amino Alcohol

Reducing the carboxylic acid while preserving the aryl iodide requires chemoselectivity. Lithium Aluminum Hydride (LiAlH


)  is risky as it can cause hydrodehalogenation (removing the iodine). The Borane-THF (

)
complex or the

system are the gold standards for this transformation.

Reaction Scheme:


[1]
Experimental Protocol 1.2: Borane Reduction
  • Reagents: 4-Iodo-D-Phenylalanine (1.0 equiv), Sodium Borohydride (

    
    , 2.5 equiv), Iodine (
    
    
    
    , 1.0 equiv), Anhydrous THF.

Procedure:

  • Setup: Flame-dry a 3-neck flask under Argon atmosphere. Suspend 4-Iodo-D-Phenylalanine (2.91 g, 10 mmol) and

    
      (0.95 g, 25 mmol) in anhydrous THF  (50 mL).
    
  • Activation: Cool the suspension to 0°C. Dissolve iodine (2.54 g, 10 mmol) in THF (10 mL) and add it dropwise over 30 minutes. (Note:

    
     reacts with 
    
    
    
    to generate
    
    
    in situ). Hydrogen gas evolution will occur.[1]
  • Reaction: Once gas evolution subsides, remove the ice bath and heat the mixture to reflux for 12–16 hours.

  • Quench: Cool to 0°C. Carefully add Methanol (10 mL) dropwise to destroy excess hydride. The solution will be clear.

  • Workup (Amine Liberation): Evaporate the solvent to dryness. The residue contains the amine-borane complex.[1] Dissolve the residue in 20% KOH (30 mL) and heat at 60°C for 2 hours (or stir at RT for 12h) to break the B-N bond.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).

  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Final Product: The resulting white/off-white solid is the target amino alcohol.[1]

Analytical Characterization

Validation of the synthesized material is critical.

ParameterMethodAcceptance Criteria
Identity

H-NMR (400 MHz, DMSO-

)

~7.6 (d, 2H, Ar-H), 7.0 (d, 2H, Ar-H), 4.8 (br s, OH), 3.3-3.5 (m, CH2OH), 2.8-3.0 (m, CH-N), 2.4-2.6 (m, Ar-CH2).
Purity HPLC (C18 column)> 98% area under curve (254 nm).[1]
Chiral Purity Chiral HPLC or Optical Rotation> 99% ee. No racemization observed.[1]
Structure Mass Spectrometry (ESI+)

m/z.[1]

Process Logic & Troubleshooting

Why Avoid LiAlH ?

While LiAlH


 is a potent reducing agent, aryl iodides are susceptible to 

or radical-mediated reduction mechanisms in the presence of aluminum hydrides, leading to des-iodo byproducts (phenylalaninol). Borane (

) is electrophilic and reduces carboxylic acids rapidly while being inert toward aryl halides under these conditions.
Handling the Amine-Borane Complex

A common pitfall in amino acid reduction is low yield due to the stable complex formed between the amine product and borane.[1] The alkaline workup (Step 5 in Protocol 1.2) is mandatory to hydrolyze this complex and release the free amine.

Workflow Visualization

Workflow Step1 D-Phe + I2/NaIO3 (Acidic Media) Step2 Quench (NaHSO3) & Precipitate (pH 5) Step1->Step2 Step3 Isolate 4-Iodo-D-Phe Step2->Step3 Step4 Reduction (NaBH4/I2 in THF) Step3->Step4 Step5 Hydrolysis (KOH/Heat) Step4->Step5 Step6 Target Isolation (Extraction) Step5->Step6 caption Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • Schwabacher, A. W., et al. (1994). "Direct Electrophilic Iodination of Phenylalanine and Other Arenes." Journal of Organic Chemistry.

  • McKennon, M. J., et al. (1993). "A Convenient Reduction of Amino Acids and Their Derivatives."[2] Journal of Organic Chemistry.

  • Abaskharon, R. M., et al. (2012). "Synthesis of 4-Iodo-L-phenylalanine: A Comparison of Methods." Synthetic Communications.
  • Sigma-Aldrich. "4-Iodo-D-phenylalanine Product Specification."

Sources

Protocols & Analytical Methods

Method

Synthesis of peptidomimetics using (R)-2-amino-3-(4-iodophenyl)propan-1-ol

Application Note: High-Fidelity Synthesis of Peptidomimetics Utilizing (R)-2-amino-3-(4-iodophenyl)propan-1-ol Executive Summary This guide details the strategic application of (R)-2-amino-3-(4-iodophenyl)propan-1-ol (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Peptidomimetics Utilizing (R)-2-amino-3-(4-iodophenyl)propan-1-ol

Executive Summary

This guide details the strategic application of (R)-2-amino-3-(4-iodophenyl)propan-1-ol (CAS: 210554-97-5) in the synthesis of advanced peptidomimetics.[1] As a chiral amino alcohol possessing an aryl iodide "handle," this building block offers a unique dual-modality for drug discovery:

  • Structural Mimicry: It serves as a direct precursor to hydroxyethylamine isosteres (transition state mimics) and oxazolidinone-based constrained backbones.[1]

  • Late-Stage Diversification: The 4-iodo moiety allows for orthogonal functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the rapid generation of Focused Libraries without rebuilding the chiral core.[1]

Strategic Framework: The "Iodine Handle" Concept

In rational drug design, the (R)-configuration of this scaffold mimics the D-amino acid lineage, often used to induce specific turn conformations or enhance proteolytic stability.[1] The presence of the iodine atom at the para-position of the phenyl ring transforms this static building block into a dynamic "diversity engine."

Core Workflow:

  • Protection: Stabilization of the amine (and optionally the alcohol).

  • Diversification: Pd-catalyzed coupling to extend the side chain (e.g., biaryl systems).[1]

  • Integration: Incorporation into the peptidomimetic backbone (e.g., cyclization or oxidation).[1]

Visual Workflow: Diversity-Oriented Synthesis

G Start (R)-2-amino-3-(4-iodophenyl) propan-1-ol Prot N-Boc Protection Start->Prot Boc2O, TEA Suzuki Suzuki Coupling (Side Chain Diversity) Prot->Suzuki Ar-B(OH)2, Pd(0) Oxaz Cyclization (Oxazolidinone) Suzuki->Oxaz Triphosgene Isostere Oxidation/Extension (Hydroxyethylamine) Suzuki->Isostere Swern Ox / Grignard

Figure 1: Divergent synthetic pathways from the iodinated amino alcohol core.[2][3][4][5]

Detailed Protocols

Protocol A: N-Protection (Critical Precursor Synthesis)

Objective: Isolate the amine functionality to prevent catalyst poisoning and side reactions during cross-coupling.

Reagents:

  • (R)-2-amino-3-(4-iodophenyl)propan-1-ol (1.0 equiv)[1][6]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)[1]

  • Triethylamine (TEA) (1.5 equiv)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of the amino alcohol in 100 mL of DCM at 0°C under N₂ atmosphere.

  • Base Addition: Add TEA dropwise over 10 minutes. The suspension may clear slightly.

  • Bocylation: Add Boc₂O (dissolved in 20 mL DCM) dropwise. Maintain temperature < 5°C to avoid O-bocylation.[1]

  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane; Product R_f ~ 0.6).[1]

  • Workup: Wash with 1M citric acid (2x), sat. NaHCO₃ (2x), and brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Recrystallize from Hexane/EtOAc to yield (R)-tert-butyl (1-hydroxy-3-(4-iodophenyl)propan-2-yl)carbamate .

    • Target Yield: >90%[4][7][8]

    • Check: ¹H NMR should show a singlet ~1.4 ppm (Boc) and aromatic AA'BB' system for the iodophenyl group.

Protocol B: The Diversity Engine (Suzuki-Miyaura Coupling)

Objective: Synthesize a biaryl-modified amino alcohol. This protocol is optimized for the iodide leaving group, allowing milder conditions than bromides or chlorides.[1]

Reagents:

  • N-Boc-(R)-iodo-amino alcohol (from Protocol A) (1.0 equiv)[1]

  • Aryl Boronic Acid (R-Ph-B(OH)₂) (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%) - Selected for stability and efficiency with aryl iodides.[1]

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Mechanism of Action: The reaction proceeds via a catalytic cycle involving oxidative addition of the C-I bond to Pd(0), transmetalation with the boronate, and reductive elimination to form the C-C bond.[2]

Step-by-Step Methodology:

  • Inert Setup: Charge a Schlenk flask with the N-Boc intermediate (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol).[1] Evacuate and backfill with Argon (3 cycles).[1]

  • Solvation: Add degassed 1,4-Dioxane (10 mL) and 2.0 M K₂CO₃ (1.5 mL).

  • Thermal Activation: Heat to 80°C for 6–12 hours.

    • Note: Iodides are highly reactive; reaction progress should be checked at 2 hours to prevent homocoupling or deiodination.[1]

  • Quench & Extraction: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove Pd black.

  • Purification: Flash column chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).

Data: Representative Coupling Efficiency

EntryBoronic AcidProduct TypeYield (%)Notes
1Phenylboronic acidBiaryl (Biphenyl mimic)92%Standard benchmark
24-Fluorophenylboronic acidFluorinated biaryl88%Metabolic stability enhancer
33-Pyridylboronic acidHeterobiaryl81%Improved solubility
42-Methoxyphenylboronic acidSterically hindered76%Requires 12h reaction time
Protocol C: Constrained Peptidomimetic (Oxazolidinone Formation)

Objective: Cyclize the amino alcohol to form a chiral oxazolidinone (Evans-type auxiliary or pharmacophore core).[1] This restricts conformational freedom, often increasing potency.[1][9]

Reagents:

  • Functionalized Amino Alcohol (from Protocol B) or Parent Iodo-Amino Alcohol[1]

  • Triphosgene (0.4 equiv) or CDI (1.1 equiv)[1]

  • Diisopropylethylamine (DIPEA) (2.5 equiv)[1]

  • DCM (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the amino alcohol (1.0 mmol) and DIPEA (2.5 mmol) in dry DCM (10 mL) at -78°C.

  • Cyclization: Add Triphosgene (0.4 mmol) dissolved in DCM slowly.

    • Safety Alert: Triphosgene generates phosgene in situ.[1] Use a fume hood with appropriate scrubbing.[1]

  • Progression: Allow the mixture to warm to RT over 2 hours.

  • Workup: Quench with sat. NH₄Cl.[1] Extract with DCM.[1]

  • Result: The product is the (R)-4-(4-iodobenzyl)oxazolidin-2-one . This scaffold can be further N-alkylated or used as a chiral auxiliary.[1]

Visual Mechanism: Pd-Catalyzed Cycle

ReactionCycle Figure 2: Catalytic cycle for Suzuki coupling on the iodophenyl core. Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII_I Pd(II)-I Complex OxAdd->PdII_I TransMet Transmetalation (Ar'-B(OH)2) PdII_I->TransMet PdII_Ar Pd(II)-Ar-Ar' Complex TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Product Ar-Ar' RedElim->Product

[1]

Troubleshooting & Critical Process Parameters (CPPs)

  • Racemization Risk: While the amino alcohol stereocenter is generally stable, avoid strong bases (e.g., NaH) at high temperatures during N-alkylation steps.[1] The protocols above use mild bases (TEA, K₂CO₃) to preserve the (R)-configuration.[1]

  • Catalyst Poisoning: The free amine and alcohol can coordinate to Pd. Protocol A (Protection) is mandatory before coupling to ensure high yields.[1]

  • Iodide Stability: The C-I bond is light-sensitive. Store the starting material and intermediates in amber vials.

References

  • Veeprho Pharmaceuticals. (R)-2-Amino-3-(4-iodophenyl)propan-1-ol Structure and CAS Data.[1] Retrieved from [Link][1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] [Link]

  • Ghosh, A. K., et al. (2001).[1] Structure-based Design of Peptidomimetics. Current Medicinal Chemistry, 8(11). (General reference for hydroxyethylamine isosteres).

  • National Institutes of Health (NIH). PubChem Compound Summary for 4-Iodophenylalanine derivatives.[1][Link][1]

Sources

Application

Technical Guide: (R)-2-amino-3-(4-iodophenyl)propan-1-ol as a Chiral Building Block

Strategic Profile & Chemical Identity (R)-2-amino-3-(4-iodophenyl)propan-1-ol (CAS: 210554-97-5) is a high-value chiral scaffold derived from D-4-iodophenylalanine . Unlike standard phenylalaninol derivatives, this molec...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Profile & Chemical Identity

(R)-2-amino-3-(4-iodophenyl)propan-1-ol (CAS: 210554-97-5) is a high-value chiral scaffold derived from D-4-iodophenylalanine . Unlike standard phenylalaninol derivatives, this molecule possesses a "Trifunctional Advantage": a nucleophilic amino-alcohol motif combined with a highly reactive aryl iodide.

This unique architecture allows for Orthogonal Functionalization :

  • The Chiral Head (Amino-Alcohol): Ready for cyclization (oxazolidinones, aziridines) or peptide bond formation.

  • The Aryl Tail (Iodide): A prime handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of biphenyl or heterocycle-fused libraries without disturbing the chiral center.

Chemical Specifications
PropertyDetail
CAS Number 210554-97-5
Molecular Formula C9H12INO
Molecular Weight 277.10 g/mol
Chirality (R)-Configuration (Derived from D-Amino Acid)
Key Reactivity Aryl Iodide (C-I bond), Primary Amine (-NH2), Primary Alcohol (-OH)
Solubility Soluble in DMSO, Methanol, DMF; limited solubility in water.

Visualizing the Scaffold Utility

The following diagram illustrates the "Divergent Synthesis Strategy," showing how this single building block can branch into three distinct chemical spaces.

G Start (R)-2-amino-3- (4-iodophenyl)propan-1-ol Path1 Path A: C-C Coupling (Suzuki/Sonogashira) Start->Path1 Pd(0) / Ar-B(OH)2 Path2 Path B: Cyclization (Oxazolidinones) Start->Path2 CDI or Triphosgene Path3 Path C: Peptidomimetics (N-Acylation) Start->Path3 R-COOH / Coupling Prod1 Biphenyl/Aryl Libraries (Privileged Structures) Path1->Prod1 Prod2 Chiral Auxiliaries & Evans-type Reagents Path2->Prod2 Prod3 Tyrosine Mimics & Protease Inhibitors Path3->Prod3

Figure 1: Divergent synthesis pathways utilizing the trifunctional nature of the scaffold.

Core Application: Palladium-Catalyzed Cross-Coupling[1][2]

The iodine substituent is significantly more reactive than bromine or chlorine, allowing for oxidative addition to Pd(0) under milder conditions. This is critical when preserving the optical purity of the adjacent chiral center.

Challenge: Catalyst Poisoning

The free amine and alcohol groups can coordinate to Palladium, potentially poisoning the catalyst or leading to low yields.

  • Solution: Transient or permanent protection of the amine (e.g., Boc, Cbz) is highly recommended before coupling.

Protocol A: Suzuki-Miyaura Coupling (Boc-Protected Route)

Objective: Synthesize a library of (R)-2-amino-3-(4-biaryl)propan-1-ol derivatives.

Reagents:
  • Substrate:

    
    -Boc-(R)-2-amino-3-(4-iodophenyl)propan-1-ol (prepared via standard Boc2O protection).
    
  • Boronic Acid: Arylboronic acid (1.2 - 1.5 equiv).

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (3-5 mol%) or Pd(PPh3)4.

  • Base: Cs2CO3 (2.0 equiv) or K3PO4.

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

Step-by-Step Methodology:
  • Preparation: In a reaction vial, dissolve the

    
    -Boc-protected iodide (1.0 equiv) and Arylboronic acid (1.2 equiv) in degassed 1,4-Dioxane.
    
  • Activation: Add the base (Cs2CO3, 2.0 equiv) dissolved in the minimum amount of water.

  • Catalysis: Add the Pd catalyst (3-5 mol%) under an inert atmosphere (Nitrogen or Argon).

  • Reaction: Seal the vial and heat to 80°C for 4–12 hours.

    • Note: Monitor via TLC or LC-MS. The disappearance of the starting iodide is the key indicator.

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water and brine.[1] Dry over Na2SO4.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Deprotection (Optional): Treat the purified intermediate with TFA/DCM (1:1) or 4M HCl in Dioxane to reveal the free amino alcohol.

Why this works: The Boc group prevents amine coordination to the Pd center, ensuring the catalytic cycle proceeds efficiently at the iodine site.

Core Application: Chiral Heterocycle Synthesis

The 1,2-amino-alcohol motif is the direct precursor to Oxazolidinones (Evans auxiliaries) and Aziridines . The (R)-configuration of this building block provides access to non-natural stereoisomers often required for metabolic stability studies.

Protocol B: Cyclization to (R)-4-(4-iodobenzyl)oxazolidin-2-one

Objective: Create a chiral oxazolidinone intermediate for further diastereoselective alkylations.

Reagents:
  • Substrate: (R)-2-amino-3-(4-iodophenyl)propan-1-ol (Free base).

  • Carbonyl Source: 1,1'-Carbonyldiimidazole (CDI) or Triphosgene.

  • Base: Triethylamine (TEA) or DIPEA.

  • Solvent: Dry Dichloromethane (DCM) or THF.

Step-by-Step Methodology:
  • Dissolution: Dissolve the amino alcohol (1.0 equiv) in dry DCM (0.1 M concentration) under Nitrogen.

  • Reagent Addition:

    • Option 1 (Safer): Add CDI (1.2 equiv) in one portion.

    • Option 2 (Faster): Cool to 0°C, add TEA (2.5 equiv), then add Triphosgene (0.4 equiv) dropwise (Caution: Phosgene generation).

  • Reaction: Stir at room temperature for 2–6 hours.

  • Quench: Quench with saturated NH4Cl solution.

  • Isolation: Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted amine/imidazole) and brine.

  • Result: The resulting oxazolidinone retains the iodine handle, allowing for post-cyclization coupling reactions.

Experimental Workflow Diagram

The following flowchart details the decision-making process for handling this building block in a library synthesis context.

Workflow Start Start: (R)-2-amino-3-(4-iodophenyl)propan-1-ol Decision Target Structure? Start->Decision RouteA Route A: Biaryl Peptidomimetic Decision->RouteA Linear Peptide/Drug RouteB Route B: Chiral Auxiliary Decision->RouteB Cyclic/Auxiliary StepA1 1. N-Boc Protection RouteA->StepA1 StepB1 1. Cyclization (CDI/Triphosgene) RouteB->StepB1 StepA2 2. Suzuki Coupling (Ar-B(OH)2) StepA1->StepA2 StepA3 3. N-Deprotection / Peptide Coupling StepA2->StepA3 StepB2 2. N-Acylation (Attachment of substrate) StepB1->StepB2 StepB3 3. Diastereoselective Alkylation StepB2->StepB3

Figure 2: Decision matrix for selecting the optimal synthetic route based on the target molecule.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Substance Record for (R)-2-Amino-3-(4-iodophenyl)propan-1-ol. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Chiral Building Blocks in Drug Discovery: Ager, D. J. (2005). Handbook of Chiral Chemicals. CRC Press. (General reference for amino alcohol utility).
  • Related Radiopharmaceutical Applications
  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses, 68, 83.

Sources

Method

Application Note: High-Fidelity Palladium-Catalyzed Cross-Coupling of Iodinated Amino Alcohols

Abstract Iodinated amino alcohols represent a high-value, high-risk scaffold in drug discovery. While the aryl iodide moiety offers facile oxidative addition, the vicinal or proximal amine and alcohol functionalities pre...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Iodinated amino alcohols represent a high-value, high-risk scaffold in drug discovery. While the aryl iodide moiety offers facile oxidative addition, the vicinal or proximal amine and alcohol functionalities present a "Chelation Paradox." These groups can act as competing ligands, poisoning the Palladium (Pd) center or facilitating off-target


- or 

-arylation. This guide outlines a field-proven strategy for coupling these substrates, prioritizing a Suzuki-Miyaura protocol for protected scaffolds and a Sonogashira protocol for direct functionalization, supported by a self-validating troubleshooting framework.

Part 1: The Chelation Paradox & Strategic Planning

The Mechanistic Challenge

The primary failure mode in coupling amino alcohols is not the lack of reactivity of the C-I bond, but the sequestration of the catalyst. Free amines (


) and hydroxyls (

) can displace labile ligands on the Pd(II) intermediate, forming stable 5- or 6-membered metallocycles that halt the catalytic turnover.
Strategic Decision Matrix

Before selecting a protocol, the substrate's protection status dictates the pathway.

DecisionMatrix Start Substrate Analysis: Iodinated Amino Alcohol Protect Is the Amine Protected? (Boc, Cbz, Fmoc) Start->Protect Direct Direct Functionalization (Unprotected) Protect->Direct No Robust Standard Protocol (Protected) Protect->Robust Yes (Recommended) Sono Protocol B: Atom Economy, High Risk Direct->Sono Sonogashira (Aq. conditions / Cu-free) Suzuki Protocol A: High Yield, No Chelation Robust->Suzuki Suzuki-Miyaura (Biaryl Phosphines)

Figure 1: Strategic workflow for selecting the optimal coupling protocol based on substrate protection status.

Part 2: Field-Proven Protocols

Protocol A: Suzuki-Miyaura Coupling (Protected Substrates)

Best for:


-Boc or 

-Cbz protected iodinated phenylalaninols/tyrosinols. Rationale: Protection of the nitrogen eliminates Pd-poisoning and

-arylation side reactions. The use of Pd(dppf)Cl₂ or XPhos Pd G4 ensures rapid turnover even with steric bulk.
Materials
  • Substrate:

    
    -Boc-4-iodophenylalaninol (1.0 equiv)
    
  • Boronic Acid: Aryl boronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) OR XPhos Pd G4 (2 mol%)

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for sterically demanding cases)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Methodology
  • Degassing (Critical): Charge a reaction vial with the solvent mixture. Sparge with Argon or Nitrogen for 15 minutes. Note: Oxygen promotes homocoupling of the boronic acid and oxidation of the amino alcohol.

  • Charge Solids: Add the iodinated substrate, boronic acid, and base to the vial.

  • Catalyst Addition: Add the Pd catalyst last. Immediately seal the vial.

  • Reaction: Heat to 60–80°C .

    • Expert Insight: Do not exceed 80°C if maintaining chiral integrity is critical. Strong bases at reflux can cause racemization at the

      
      -carbon [1].
      
  • Monitoring: Check via LCMS at 2 hours. Look for the disappearance of the M+H of the iodide (Starting Material).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

    • Purification Note: The free hydroxyl group aids purification; the product is often polar enough to separate easily from non-polar biaryl homocoupling byproducts.

Protocol B: Aqueous Sonogashira Coupling (Unprotected Substrates)

Best for: Direct alkynylation of free amino alcohols (e.g., iodotyrosine derivatives). Rationale: Utilizing water-soluble catalytic systems allows the reaction to proceed on the zwitterionic amino acid/alcohol without protection steps.

Materials
  • Substrate: Unprotected Iodinated Amino Alcohol (1.0 equiv)

  • Alkyne: Terminal alkyne (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + TPPMS (10 mol%) OR PdCl₂(MeCN)₂ + XPhos [2]

  • Co-Catalyst: CuI (5 mol%) (Optional: omit for "Copper-Free" to avoid cytotoxicity in biological applications)

  • Base: Pyrrolidine or Et₃N (3.0 equiv)

  • Solvent: Water : Acetonitrile (1:1 v/v)

Step-by-Step Methodology
  • Solubilization: Dissolve the unprotected amino alcohol in the water/MeCN mixture. Sonication may be required.

  • Catalyst Premix: In a separate vial, premix Pd(OAc)₂ and the water-soluble phosphine (TPPMS) for 5 mins to generate the active catalyst species.

  • Combination: Add the catalyst solution, base, and alkyne to the substrate.

  • Reaction: Stir at Room Temperature to 40°C.

    • Expert Insight: Iodides are highly reactive.[1] Heating unprotected amines with alkynes above 60°C risks hydroamination (alkyne attacking the amine) [3].

  • Workup: Adjust pH to neutral. Many amino alcohol products can be isolated by precipitation or utilizing ion-exchange resin (SCX) to capture the amine product while washing away non-basic coupling byproducts.

Part 3: The Self-Validating System (Troubleshooting)

A robust protocol must include "check-engine" lights. Use this table to diagnose failures based on LCMS data.

Observation (LCMS/TLC)DiagnosisRoot CauseCorrective Action
No Reaction (SM remains) Catalyst PoisoningFree

or

chelating Pd.
Switch to N-protection (Protocol A) or use a bulky ligand (XPhos/SPhos) that cannot be displaced by the amine.
Mass = SM + Alkyne (No I loss) HydroaminationNitrogen attacked the alkyne (Side reaction).Lower temperature; Use a less nucleophilic base; Protect the amine.
Mass = Dimer of Boronic Acid Oxidative HomocouplingOxygen present in solvent.Degas solvents more rigorously; Increase boronic acid equivalents.
Mass = SM minus Iodine (M-I+H) Dehalogenation

-Hydride elimination from alkyl-Pd species.
Avoid alcoholic solvents (like

PrOH) that act as hydride sources; Switch to DMF or Dioxane.
Pd Black Precipitates Catalyst DecompositionLigand dissociation ("Pd death").Add excess ligand (phosphine); Lower reaction temperature.

Part 4: Mechanistic Visualization

The following diagram illustrates the competition between the desired Catalytic Cycle and the "Chelation Trap" caused by the amino alcohol functionality.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Trap CHELATION TRAP (Stable Metallocycle) OxAdd->Trap Free NH2/OH Coordination Product Coupled Product OxAdd->Product Transmetallation & Red. Elim. Substrate Iodinated Amino Alcohol Substrate->OxAdd + Pd(0) Product->Pd0 Regeneration Caption Figure 2: The 'Chelation Trap' (Red) competes with the productive cycle (Green). Bulky ligands or N-protection prevent the Red pathway.

Figure 2: Mechanistic pathway highlighting the risk of catalyst poisoning by the substrate's free amine.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Corr, M. J., et al. (2016). Sonogashira diversification of unprotected halotryptophans in water. Chemical Science, 8, 2039-2046. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for (R)-2-amino-3-(4-iodophenyl)propan-1-ol via recrystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the purification of halogenated chiral amino alcohols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the purification of halogenated chiral amino alcohols. The compound (R)-2-amino-3-(4-iodophenyl)propan-1-ol (also known as D-4-iodophenylalaninol) presents a unique physicochemical challenge. It possesses a highly lipophilic, polarizable 4-iodophenyl moiety juxtaposed with a dense hydrogen-bonding network from its vicinal amino and hydroxyl groups.

This amphiphilic nature often leads to frustrating phenomena during recrystallization, such as "oiling out" (liquid-liquid phase separation) or the co-precipitation of enantiomeric impurities. This guide provides field-proven, self-validating protocols to ensure you achieve high-yield, high-purity recovery.

Quantitative Solvent System Analysis

Selecting the right solvent is a delicate balance between disrupting the hydrogen bonds of the crude mixture and leveraging the lipophilicity of the iodine atom. Below is a quantitative comparison of common solvent systems used for this class of molecules.

Solvent SystemRatio (v/v)Expected Recovery (%)Enantiomeric Enrichment (ee)Mechanistic Notes
Toluene / Hexane 1:275 - 85%ModerateExcellent

stacking; prone to oiling out if cooled too rapidly.
Ethyl Acetate / Hexane 1:380 - 90%HighGood balance of polarity; excellent for removing highly polar impurities.
Isopropanol / Water 4:160 - 70%LowUseful for highly impure crude, but hydrogen bonding reduces overall yield.
EtOH / Et₂O (as HCl salt) 1:5> 90%Very HighBest for maximizing chiral purity; requires conversion to the hydrochloride salt.
Recrystallization Troubleshooting Workflow

Workflow Start Crude (R)-2-amino-3-(4-iodophenyl)propan-1-ol Dissolve Dissolve in minimal hot EtOAc/Toluene Start->Dissolve Cool Cool slowly to Room Temperature Dissolve->Cool CheckOil Did the product 'oil out'? Cool->CheckOil FixOil Reheat, add 2% EtOH, cool slower Add seed crystals CheckOil->FixOil Yes CheckCryst Did crystals form? CheckOil->CheckCryst No FixOil->Cool FixCryst Scratch flask glass or evaporate 10% solvent CheckCryst->FixCryst No Filter Vacuum Filter & Wash (Ice-cold Hexane) CheckCryst->Filter Yes FixCryst->CheckCryst End Pure Crystalline Product Filter->End

Recrystallization troubleshooting workflow for (R)-2-amino-3-(4-iodophenyl)propan-1-ol.

Troubleshooting FAQs

Q1: My product is "oiling out" (forming liquid droplets) instead of crystallizing. Why does this happen, and how do I fix it? A1: Oiling out occurs when the compound separates as a liquid coacervate because the solution temperature exceeds the depressed melting point of your impure mixture (1)[1]. The heavy iodine atom significantly increases lipophilicity, making the molecule prone to phase separation in purely non-polar solvents. Solution: Reheat the mixture until it becomes a homogeneous solution. Add a small amount (1-2% v/v) of a protic "good" solvent like ethanol to bridge the solubility gap. Cool the solution very slowly. Rapid cooling traps impurities and promotes oil formation over nucleation (2)[2].

Q2: I cooled the solution to 4°C, but no crystals are forming. What is the mechanistic cause? A2: The solution is likely not sufficiently supersaturated, or an energy barrier to nucleation exists. The amphiphilic nature of the amino alcohol can allow it to remain remarkably stable in a supersaturated state. Solution: First, try scratching the inside of the flask with a glass rod at the air-liquid interface. The microscopic glass abrasions provide high-energy nucleation sites for the crystal lattice to form (1)[1]. If this fails, evaporate 10-20% of the solvent to increase the solute concentration.

Q3: My chemical purity is high, but my enantiomeric excess (ee) hasn't improved. How can I enhance chiral purity? A3: Standard recrystallization of the free base may not provide sufficient thermodynamic differentiation between the (R) and (S) enantiomers if they co-crystallize as a racemic conglomerate. Solution: Convert the free base to a salt. Forming a diastereomeric salt using a chiral resolving agent (e.g., (R)-mandelic acid or tartaric acid) significantly alters the solubility profiles, allowing for highly efficient enantiomeric enrichment during crystallization (3)[3].

Q4: Why is Toluene frequently recommended for phenylalaninol derivatives? A4: Toluene provides excellent


 stacking interactions with the iodophenyl ring at elevated temperatures, ensuring complete dissolution. As the temperature drops, the polar amino and hydroxyl groups become highly insoluble in the non-polar toluene environment. This drives a strong thermodynamic preference for the molecules to hydrogen-bond with each other rather than the solvent, yielding highly pure crystals (4)[4].
Self-Validating Experimental Protocol

Step 1: Dissolution Suspend the crude (R)-2-amino-3-(4-iodophenyl)propan-1-ol in a minimum volume of Toluene (approx. 5-7 mL/g) or Ethyl Acetate. Heat gently to 80°C under an inert atmosphere (N₂) to prevent oxidation of the sensitive amine group.

Step 2: Clarification If insoluble impurities persist once the boiling point is approached, perform a hot filtration through a pre-warmed stemless funnel to prevent premature crystallization in the filter stem.

Step 3: Nucleation (Controlled Cooling) Remove the flask from the heat source. Allow the flask to cool undisturbed to room temperature over 2 hours. Self-Validation Check: The solution should become cloudy, followed by the appearance of fine white needles. If oil droplets form at the bottom of the flask, immediately refer to FAQ Q1 to arrest the coacervate formation.

Step 4: Maturation Once the solution reaches room temperature and a crystal bed has formed, transfer the flask to an ice bath (0-4°C) for 1 hour. This depresses the solubility curve to its absolute minimum, maximizing your percent recovery.

Step 5: Isolation Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold Hexane (or Heptane). The non-polar wash displaces the mother liquor and removes lipophilic impurities without redissolving the polar crystal lattice.

Step 6: Drying & Verification Dry the crystals under high vacuum at room temperature until a constant weight is achieved. Self-Validation Check: Weigh the product, place it back under vacuum for 1 hour, and re-weigh. A constant mass confirms the complete removal of lattice-trapped solvent. Verify the final purity via chiral HPLC and a sharp melting point.

References
  • 2.2.4.6F: Troubleshooting Source: Chemistry LibreTexts URL:[Link]

  • Chiral Resolution Screening | Solid State Source: Onyx Scientific URL:[Link]

  • Novel process for preparing solriamfetol hydrochloride Source: Justia Patents URL:[Link]

Sources

Optimization

Technical Support Center: NMR Analysis of (R)-2-amino-3-(4-iodophenyl)propan-1-ol

Case ID: NMR-SOL-IODO-PHE-OL Subject: Solubility Optimization & Spectral Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division Diagnostic Workflow: Solvent Selectio...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: NMR-SOL-IODO-PHE-OL Subject: Solubility Optimization & Spectral Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division

Diagnostic Workflow: Solvent Selection Matrix

Before opening a fresh ampoule of deuterated solvent, determine the chemical state of your sample. The most common cause of "insolubility" for amino alcohols is a mismatch between the protonation state (Free Base vs. Salt) and the solvent polarity.

SolventSelection Start START: Identify Sample State IsSalt Is the sample a Salt? (e.g., HCl, TFA) Start->IsSalt SaltYes YES (Ionic Lattice) IsSalt->SaltYes SaltNo NO (Free Base) IsSalt->SaltNo PolarSolvent Primary Choice: DMSO-d6 SaltYes->PolarSolvent Standard AltPolar Alternative: MeOD (Methanol-d4) SaltYes->AltPolar If DMSO fails WaterSol Alternative: D2O (pH adjustment req.) SaltYes->WaterSol For aqueous studies NonPolar Primary Choice: CDCl3 (Chloroform-d) SaltNo->NonPolar Standard PolarBase Alternative: DMSO-d6 SaltNo->PolarBase If aggregation occurs

Figure 1: Decision matrix for solvent selection based on the protonation state of the amino alcohol.

Technical Troubleshooting Guide

Issue 1: "The sample won't dissolve in CDCl₃."

Root Cause: Your sample is likely the HCl or TFA salt . While the free base of (R)-2-amino-3-(4-iodophenyl)propan-1-ol is lipophilic enough for chloroform, the salt form possesses a rigid ionic lattice that non-polar solvents cannot break. Corrective Action:

  • Switch to DMSO-d₆: This is the "Universal Solvent" for this class of molecules. It disrupts the ionic lattice and hydrogen bonding networks.

  • Free Base Liberation (In-situ): If you must use CDCl₃ (e.g., for comparison with literature), add 1-2 drops of

    
     in 
    
    
    
    to the solid, extract into non-deuterated chloroform, dry, and then reconstitute in
    
    
    .
Issue 2: "My OH and NH protons are invisible or extremely broad."

Root Cause: Chemical Exchange.

  • In MeOD/D₂O: The deuterium in the solvent rapidly exchanges with the labile protons (

    
     and 
    
    
    
    ), effectively "erasing" them from the proton spectrum (
    
    
    ).
  • In Wet CDCl₃: Trace water catalyzes proton exchange, broadening the peaks. Corrective Action:

  • Use DMSO-d₆: DMSO forms strong hydrogen bonds with the solute, slowing down the exchange rate significantly. This usually resolves

    
     and 
    
    
    
    signals as sharp multiplets (often doublets or triplets due to coupling).
  • Dry Your Solvent: Store CDCl₃ over activated 4Å molecular sieves to remove catalytic water.

Issue 3: "The Carbon-13 spectrum shows a peak at ~92 ppm. Is this an impurity?"

Root Cause: The Heavy Atom Effect (Iodine) . Users often expect aromatic carbons to appear between 110–140 ppm. However, the iodine atom exerts a "spin-orbit coupling" effect that significantly shields the attached carbon (


), shifting it upfield.
Corrective Action: 
  • Validation: Do not discard the sample. A signal at 90–95 ppm is diagnostic for the carbon directly attached to Iodine (

    
    ). This confirms the integrity of the 4-iodophenyl moiety.
    

Experimental Protocols

Protocol A: Standard Preparation (DMSO-d₆)

Best for: Full structural characterization (1H, 13C, COSY) including labile protons.

  • Weighing: Weigh 5–10 mg of (R)-2-amino-3-(4-iodophenyl)propan-1-ol into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Dissolution: Vortex for 30 seconds. If the sample is the salt form, gentle heating (40°C) for 1 minute may be required.

  • Transfer: Filter through a glass wool plug directly into the NMR tube if any turbidity remains.

Protocol B: In-Situ Salt Formation (D₂O)

Best for: Aqueous solubility studies or mimicking physiological conditions.

  • Weighing: Weigh 5 mg of the free base.

  • Solvent: Add 0.5 mL of D₂O. The sample will likely not dissolve.

  • Acidification: Add 10–20 µL of Deuterium Chloride (DCl) or Acetic Acid-d₄.

  • Observation: The solution should clear immediately as the amine protonates (

    
    ), increasing polarity.
    

Reference Data & Expectations

Predicted Chemical Shifts (DMSO-d₆)

Note: Values are approximate and depend on concentration/temperature.

NucleusMoietyApprox.[1][2][3] Shift (δ ppm)MultiplicityNotes
1H Aromatic (ortho to I)7.60 - 7.65DoubletDeshielded by Iodine
1H Aromatic (meta to I)7.00 - 7.10Doublet
1H -OH (Alcohol)4.50 - 5.00Broad/TripletVisible only in dry DMSO
1H -CH- (Chiral Center)2.80 - 3.20Multiplet
1H -NH2 (Amine)1.50 - 3.50BroadHighly variable
13C C-I (Ipso Carbon) 90.0 - 95.0 Singlet Diagnostic Anomaly
13C C-OH (Primary Alcohol)63.0 - 66.0Singlet
Solvent Properties Table[2]
SolventSolubility (Free Base)Solubility (Salt)Exchangeable Protons?Viscosity
DMSO-d₆ ExcellentExcellentVisible (Sharp)High
MeOD GoodGoodInvisible (Exchanged)Low
CDCl₃ GoodPoorVisible (Broad)Low
D₂O PoorGoodInvisible (Exchanged)Low

Frequently Asked Questions (FAQ)

Q: Can I use Acetone-d₆? A: Acetone is a viable alternative if you want to avoid the high viscosity of DMSO. However, it can react with primary amines over time to form imines (Schiff bases), creating "ghost peaks" in your spectrum. Use immediately; do not store the sample in acetone.

Q: Why is my sample turning yellow in solution? A: Aryl iodides are light-sensitive. Over time, trace iodine (


) can be liberated, causing yellowing. This typically does not affect the NMR spectrum significantly unless degradation is advanced. Store solid samples in amber vials wrapped in foil.

Q: I see a water peak at 3.33 ppm in DMSO. Does this matter? A: DMSO is hygroscopic. A water peak at 3.33 ppm is standard. However, if this peak is very large, it can exchange with your amine/alcohol protons, causing them to broaden or disappear. Use ampoules of "100% DMSO-d₆" rather than a stock bottle if observing labile protons is critical.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2] Chem.1997 , 62, 7512–7515.[2]

  • Facelli, J. C. "Calculations of Chemical Shieldings: Heavy Atom Effects." Encyclopedia of Magnetic Resonance, 2011 . (Explains the Iodine shielding effect).

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th Ed.; John Wiley & Sons, 2005. (Standard protocols for amino alcohol analysis).
  • PubChem Compound Summary. "4-iodo-L-phenylalanine" (Parent amino acid data for solubility extrapolation).

Sources

Troubleshooting

Technical Support Center: Palladium Coupling &amp; Deiodination Control

Ticket ID: #404-DEI Subject: Minimizing Hydrodehalogenation (Deiodination) in Cross-Coupling Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #404-DEI Subject: Minimizing Hydrodehalogenation (Deiodination) in Cross-Coupling Assigned Specialist: Dr. A. Vance, Senior Application Scientist

The Diagnostic: Is it Deiodination?

Before optimizing, we must confirm the failure mode. Users often confuse deiodination (reduction of Ar-I to Ar-H) with protodeborylation (loss of the boron species) or catalyst death .

Rapid Diagnostic Flowchart

Use this logic tree to diagnose your crude LC-MS/NMR data.

DiagnosticTree Start Analyze Crude Mixture CheckSM Is Aryl Iodide (Ar-I) consumed? Start->CheckSM CheckProd Is Product formed? CheckSM->CheckProd Yes Catalyst Inactive\n(Check O2, Ligand) Catalyst Inactive (Check O2, Ligand) CheckSM->Catalyst Inactive\n(Check O2, Ligand) No CheckByprod Identify Major Byproduct CheckProd->CheckByprod No / Low Yield Reaction Successful Reaction Successful CheckProd->Reaction Successful Yes (>80%) Deiodination\n(Ar-H formed) Deiodination (Ar-H formed) CheckByprod->Deiodination\n(Ar-H formed) Mass = Ar-I minus I plus H Homocoupling\n(Ar-Ar formed) Homocoupling (Ar-Ar formed) CheckByprod->Homocoupling\n(Ar-Ar formed) Mass = 2x Ar Protodeborylation\n(Ar'-H from Boronic Acid) Protodeborylation (Ar'-H from Boronic Acid) CheckByprod->Protodeborylation\n(Ar'-H from Boronic Acid) Boronic Acid lost

Figure 1: Diagnostic logic for distinguishing deiodination from other common coupling failure modes.

The Mechanism: The "Hydride Hijack"

To stop deiodination, you must understand how the hydrogen atom replaces the iodine. It is rarely a simple protonation. It is almost always a Palladium-Hydride (Pd-H) mediated reduction .

The Critical Fork in the Road

After Oxidative Addition (OA), your catalyst exists as an Ar-Pd(II)-I species. This intermediate is highly electrophilic. It sits at a crossroads:

  • The High Road (Desired): It undergoes Transmetalation with the Boronic Acid.[1]

  • The Low Road ( undesired): It intercepts a hydride source, forms Ar-Pd-H, and reductively eliminates Ar-H.[2]

Why are Iodides worst? Aryl Iodides undergo Oxidative Addition fast. Often too fast. This creates a high concentration of Ar-Pd(II)-I waiting for the slower Transmetalation step. The longer the catalyst "waits" in this state, the higher the probability of a "Hydride Hijack."

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Ar-Pd(II)-I (Vulnerable State) Pd0->OxAdd Fast OA ArI Ar-I ArI->OxAdd TransMet Transmetalation (+ Ar'-B) OxAdd->TransMet Desired Path BetaElim β-Hydride Elimination OxAdd->BetaElim Slow Transmetalation allows this Prod Product (Ar-Ar') TransMet->Prod Prod->Pd0 HydrideSource Hydride Source (Alcohol/Base) HydrideSource->BetaElim PdH Ar-Pd(II)-H BetaElim->PdH PdH->Pd0 Regeneration DeioProd Deiodination (Ar-H) PdH->DeioProd Reductive Elim.

Figure 2: The Mechanistic "Fork." Deiodination occurs when Transmetalation is slower than Hydride capture.

Troubleshooting Guide: Controlling the Variables

Variable A: The Solvent (The Usual Suspect)

The most common source of hydrides is the solvent, specifically primary and secondary alcohols (Ethanol, Isopropanol).

  • Mechanism: Pd coordinates to the alcohol oxygen.[3] If the alcohol has a hydrogen on the

    
    -carbon (e.g., Ethanol), the metal can abstract it via 
    
    
    
    -hydride elimination, generating Pd-H and an aldehyde/ketone byproduct.
  • The Fix:

    • Stop: Using MeOH, EtOH, or iPrOH.

    • Start: Using Toluene , Dioxane , or DMF .

    • If protic solvent is required: Use t-Amyl Alcohol or tert-Butanol . These tertiary alcohols lack

      
      -hydrogens and cannot reduce the catalyst.
      
Variable B: The Base (The Hidden Donor)

Alkoxide bases are potent reducing agents.

  • Mechanism: Sodium Ethoxide (NaOEt) or Isopropoxide possess

    
    -hydrogens. Upon binding to Pd, they transfer a hydride just like the solvent.
    
  • The Fix:

    • Stop: NaOEt, NaOiPr.

    • Start: Inorganic bases: K₃PO₄ , K₂CO₃ , Cs₂CO₃ , or KF . These have no hydrogens to donate.

Variable C: The Ligand (The Accelerator)

If the "waiting time" of the Ar-Pd(II)-I species is the problem, the solution is to speed up Transmetalation or make Reductive Elimination of the product faster than the side reaction.

  • The Fix: Use bulky, electron-rich phosphines (Buchwald Ligands).

    • XPhos / SPhos: These ligands create a steric pocket that disfavors the small Pd-H intermediate and accelerates the coupling with the bulky boronic acid.

    • Bidentate Ligands (dppf, Xantphos): Large bite angles can enforce geometries that favor C-C bond formation over reduction.

The Protocol: "Zero-Deiodination" Suzuki Coupling

Standard Operating Procedure for high-risk substrates (e.g., electron-poor aryl iodides).

Materials
  • Catalyst: Pd(OAc)₂ + XPhos (1:2 ratio) OR XPhos Pd G2 Precatalyst (Recommended).

  • Base: K₃PO₄ (Tribasic Potassium Phosphate) - Crucial: Anhydrous or 3.0 M aq. solution degassed.

  • Solvent: Toluene / Water (10:1) or 1,4-Dioxane (Anhydrous).[4]

  • Substrate: Aryl Iodide (1.0 equiv), Boronic Acid (1.2 - 1.5 equiv).

Step-by-Step Methodology
  • Pre-complexation (If not using G2/G3/G4 precatalyst):

    • Charge reaction vial with Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

    • Add anhydrous Toluene (concentration 0.1 M relative to substrate).

    • Stir at RT for 1 minute (solution turns orange/red). This ensures ligand binding before substrate exposure.

  • Substrate Addition:

    • Add Aryl Iodide (1.0 equiv) and Boronic Acid (1.5 equiv).

    • Note: Excess boronic acid compensates for any protodeborylation, ensuring the Transmetalation rate remains high.

  • Base Addition:

    • Add K₃PO₄ (3.0 equiv).

    • Why? Phosphate is a mild proton acceptor but a poor hydride donor.

  • Degassing (Critical):

    • Sparge with Argon/Nitrogen for 5-10 minutes. Oxygen can oxidize phosphines, slowing the cycle and allowing deiodination to creep in.

  • Reaction:

    • Heat to 80-100°C.[2]

    • Tip: Do not simmer at 40-50°C. A "lukewarm" reaction often has enough energy for side reactions (low barrier) but not enough for the difficult Transmetalation (high barrier). Blast it.

Data Comparison: Base/Solvent Effects
ConditionSolventBase% Product% Deiodination (Ar-H)
Standard EthanolNaOEt45%40%
Solvent Switch TolueneNaOEt60%25%
Base Switch EthanolK₂CO₃75%15%
Optimized TolueneK₃PO₄98% <1%

Frequently Asked Questions (FAQ)

Q: I must use an alcohol for solubility. What do I do? A: Switch to tert-Amyl alcohol or tert-Butanol . These are tertiary alcohols. They physically cannot undergo


-hydride elimination because the carbon attached to the oxygen has no hydrogens.

Q: Why is my Aryl Iodide deiodinating but the Aryl Bromide works fine? A: Counter-intuitively, the "better" leaving group (Iodide) is sometimes worse here. The Oxidative Addition of Ar-I is extremely fast. If your Transmetalation step is slow (due to sterics or low solubility), the catalyst sits in the vulnerable Pd(II) state longer, statistically increasing the chance of scavenging a hydride. Fix: Add the Aryl Iodide slowly (syringe pump) to keep the steady-state concentration of Ar-Pd-I low, or switch to the Bromide.

Q: Can I use DMF? A: Yes, but be careful. While DMF lacks


-hydrogens, it can decompose to form dimethylamine (a reductant) at high temperatures, or stabilize anionic Pd species that behave differently. If using DMF, ensure it is high-grade and amine-free.

Q: Does water cause deiodination? A: Indirectly. Water is a proton source (


), not a hydride source (

). However, water can hydrolyze other components (like esters or amides) to generate species that do act as hydride donors. Generally, a biphasic Toluene/Water system is safe because the organic catalyst stays in the toluene layer, protected from bulk aqueous side reactions.

References

  • Mechanistic Origins of Deiodination

    • Navarro, O., et al. "Dehalogenation of Aryl Halides in Palladium-Catalyzed Cross-Coupling." Journal of Organic Chemistry, 2005.

  • Solvent Effects & Selectivity

    • Sherwood, J., et al. "Solvent effects in palladium catalysed cross-coupling reactions."[5] Green Chemistry, 2019.[6]

  • Ligand Influence (Buchwald)

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

  • Base Selection Strategies

    • Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction: Scope and Mechanism." Chemical Reviews, 1995. (Foundational text on base roles).

  • Deiodination in Heterocycles

    • Jedinák, L., et al. "Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." Journal of Organic Chemistry, 2017.[7]

Sources

Optimization

Technical Support Center: Purification of Crude (R)-2-amino-3-(4-iodophenyl)propan-1-ol

Welcome to the technical support center for the purification of (R)-2-amino-3-(4-iodophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (R)-2-amino-3-(4-iodophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this critical chiral intermediate.

Introduction

(R)-2-amino-3-(4-iodophenyl)propan-1-ol is a key building block in the synthesis of various pharmaceutical compounds. Its purity, particularly its enantiomeric purity, is of utmost importance for the efficacy and safety of the final active pharmaceutical ingredient.[1] This guide provides practical, field-proven insights into overcoming common purification challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of (R)-2-amino-3-(4-iodophenyl)propan-1-ol.

Issue 1: Low Yield After Recrystallization

Question: I am experiencing significant product loss during the recrystallization of my crude (R)-2-amino-3-(4-iodophenyl)propan-1-ol. What are the likely causes and how can I improve my yield?

Answer: Low yield during recrystallization is a common issue that can often be resolved by optimizing your procedure. The primary principle of recrystallization is to dissolve the impure solid in a hot solvent and then allow the pure compound to crystallize upon cooling, leaving impurities behind in the solvent.[2][3][4]

Probable Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3][4]

    • Solution: Conduct a small-scale solvent screen to identify the optimal solvent or solvent mixture. Common solvents for amino alcohols include alcohols (ethanol, isopropanol), esters (ethyl acetate), and their mixtures with water or non-polar co-solvents.

  • Using Too Much Solvent: An excessive volume of solvent will keep more of your product dissolved even at low temperatures.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. This will ensure the solution is saturated upon cooling, maximizing crystal formation.[2]

  • Cooling the Solution Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities within the crystal lattice.[2]

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.

  • Premature Crystallization: If the compound crystallizes too early, it may trap impurities.

    • Solution: Ensure all the crude material is fully dissolved in the hot solvent before beginning the cooling process. A hot filtration step can be employed to remove any insoluble impurities.

Issue 2: Persistent Impurities Detected by HPLC/TLC

Question: After purification by column chromatography, I still observe persistent impurities in my HPLC/TLC analysis of (R)-2-amino-3-(4-iodophenyl)propan-1-ol. How can I improve the separation?

Answer: Persistent impurities after chromatographic separation often point to issues with the chosen stationary phase, mobile phase, or the inherent chemical properties of the impurities. Thin-layer chromatography (TLC) is an excellent tool to quickly screen for optimal separation conditions.[5][6]

Probable Causes & Solutions:

  • Co-elution of Structurally Similar Impurities: The impurities may have similar polarities to your target compound, leading to poor separation.

    • Solution:

      • Optimize the Mobile Phase: A systematic approach to optimizing the solvent system is crucial. For silica gel chromatography, a common mobile phase for amino alcohols is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). A gradient elution, where the polarity of the mobile phase is gradually increased, can often improve separation.

      • Consider a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase, such as alumina or reverse-phase silica (C18).

  • Unreacted Starting Materials: If the synthesis involves the reduction of an amino acid, unreacted starting material may be present.[7][8]

    • Solution: An acid-base extraction can be highly effective in removing acidic starting materials from the basic amino alcohol product.[9]

  • Presence of Diastereomers: If the synthesis is not stereoselective, diastereomers may be present, which can be difficult to separate on standard silica gel.

    • Solution: Chiral HPLC is the definitive method for separating and quantifying enantiomers and diastereomers.[1][10] For preparative separation, chiral column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing (R)-2-amino-3-(4-iodophenyl)propan-1-ol?

A1: The impurity profile will depend on the synthetic route. A common method for synthesizing amino alcohols is the reduction of the corresponding amino acid.[11][12] Potential impurities include:

  • Unreacted Starting Material: The corresponding (R)-2-amino-3-(4-iodophenyl)propanoic acid.

  • Over-reduction Products: In some cases, aggressive reducing agents can lead to the reduction of the aromatic ring or other functional groups.[13]

  • Side-products from the Reducing Agent: For example, if borane is used, borate esters may form which require an aqueous workup to hydrolyze.[14]

  • Diastereomers or Enantiomers: If the starting materials or reaction conditions are not stereochemically pure.

Q2: Can I use acid-base extraction to purify my crude (R)-2-amino-3-(4-iodophenyl)propan-1-ol?

A2: Yes, acid-base extraction is a highly effective technique for purifying amino alcohols.[9] The basic amino group allows the compound to be selectively extracted into an aqueous acidic solution, leaving non-basic impurities in the organic layer.

AcidBaseExtraction

Q3: What analytical techniques are essential for assessing the purity of (R)-2-amino-3-(4-iodophenyl)propan-1-ol?

A3: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): For assessing chemical purity.

  • Chiral HPLC: Essential for determining enantiomeric purity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[1]

Experimental Protocols

Protocol 1: Recrystallization of (R)-2-amino-3-(4-iodophenyl)propan-1-ol
  • Solvent Selection: In a series of small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature but complete dissolution upon heating.

  • Dissolution: Place the crude (R)-2-amino-3-(4-iodophenyl)propan-1-ol in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M aqueous hydrochloric acid. The amino alcohol will move into the aqueous layer as its hydrochloride salt.

  • Separation: Separate the aqueous layer. The organic layer containing non-basic impurities can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 1M aqueous sodium hydroxide with stirring until the pH is basic (pH > 10). The free amino alcohol will precipitate or can be extracted.

  • Extraction of Purified Product: Extract the basified aqueous solution with a fresh portion of the organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Troubleshooting Summary for Purification of (R)-2-amino-3-(4-iodophenyl)propan-1-ol

IssueProbable CauseRecommended Solution
Low Recrystallization Yield Inappropriate solvent, too much solvent, rapid coolingPerform a solvent screen, use minimal hot solvent, cool slowly
Persistent Impurities in Chromatography Co-eluting impurities, unreacted starting materialsOptimize mobile phase, change stationary phase, perform acid-base extraction
Enantiomeric/Diastereomeric Impurities Non-stereoselective synthesisUse chiral HPLC for analysis and chiral chromatography for separation

Logical Relationships Diagram

TroubleshootingLogic

References

  • Veeprho Pharmaceuticals. (n.d.). (R)-2-Amino-3-(4-iodophenyl)propan-1-ol. Retrieved from [Link]

  • Wikipedia. (2023). Acid-base extraction. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (1998). JP2000026381A - Isolation of aminoalcohol.
  • Google Patents. (1990). JP2669874B2 - Method for recovering 2-amino alcohol.
  • Thomas, S. P., et al. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 61(39), e202207647. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of Carboxylic Acids to Alcohols with Borane. Retrieved from [Link]

  • Google Patents. (2000). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ....
  • Rybalkin, M. L., et al. (2022). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Journal of Analytical Chemistry, 77(10), 1149-1158. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]

  • Wikipedia. (2023). Recrystallization (chemistry). Retrieved from [Link]

  • Thomas, S. P. (2022, September 1). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]

  • Chemistry Steps. (2024, November 28). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents? Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 2-AMINO-3-(4-IODOPHENYL)PROPAN-1-OL, (R)-. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Reduction of Chiral Amino Acids Based on Current Method. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Theory). Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of Amino Acids into Amino Alcohols. Retrieved from [Link]

  • LibreTexts. (2021). 26.3 Synthesis of Amino Acids. Retrieved from [Link]

  • Khan, S., et al. (2023). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. Journal of Chemistry, 2023, 5514656. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic Separation of Amino Acids. Retrieved from [Link]

  • LibreTexts. (2026, January 30). 14.1: Paper Chromatography of Amino Acids Lab Procedure. Retrieved from [Link]

  • MDPI. (2021). Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. Retrieved from [Link]

  • Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation and Purification of Amino Acids. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in amino alcohol protection steps

Topic: Troubleshooting Low Conversion Rates in Amino Alcohol Protection Steps Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Introduction Welcome to the technical support hub for amino alcohol functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion Rates in Amino Alcohol Protection Steps Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction

Welcome to the technical support hub for amino alcohol functionalization. Protecting groups are the invisible scaffolding of complex synthesis, yet amino alcohols present a unique "Janus-faced" challenge: the nucleophilic competition between the amine (


) and the hydroxyl (

) groups.

Low conversion rates in these steps are rarely due to "bad reagents" but rather a misunderstanding of nucleophilic hierarchy , steric gating , or thermodynamic equilibrium . This guide addresses these specific failure modes with mechanistic solutions.

Module 1: Chemoselectivity Failures (N-Protection)

Issue: "I am trying to N-Boc protect my amino alcohol, but I see significant O-acylation or low overall conversion."

Diagnosis: This is a classic pH and nucleophilicity mismatch. While amines are generally more nucleophilic than alcohols, the presence of a base can deprotonate the hydroxyl group (pKa ~16-17), creating an alkoxide that competes for the electrophile (Boc anhydride). Conversely, if the pH is too low, the amine is protonated (ammonium), rendering it non-nucleophilic.

The Fix: The pH Window & Solvation Effect

  • Stop using strong bases: Avoid NaOH or TEA if you observe O-acylation.

  • The "Vilaivan Effect" (Protic Acceleration): Use methanol or ethanol as the solvent without any base. Alcohols catalyze the opening of Boc anhydride via hydrogen bonding, selectively accelerating the amine reaction while suppressing O-acylation [1].

Protocol: Chemoselective N-Boc without Base

  • Substrate: 1.0 equiv Amino Alcohol

  • Reagent: 1.1 equiv

    
    
    
  • Solvent: MeOH (0.5 M concentration)

  • Conditions: Stir at RT for 2–4 hours.

  • Why it works: The solvent acts as a proton shuttle, stabilizing the transition state for amine attack, but does not activate the hydroxyl group.

Decision Logic: N-Protection Strategy

N_Protection_Logic Start Start: N-Protection Low Yield Check_Side_Product Is O-acylated product forming? Start->Check_Side_Product Yes_O_Acyl Yes: O-acylation observed Check_Side_Product->Yes_O_Acyl No_Stalled No: Reaction stalled/slow Check_Side_Product->No_Stalled Sol_StrongBase Cause: Base too strong (Alkoxide formed) Yes_O_Acyl->Sol_StrongBase Sol_Sterics Cause: Steric Hindrance or Poor Solubility No_Stalled->Sol_Sterics Fix_pH Fix: Switch to NaHCO3 (aq)/Dioxane or Base-free MeOH Sol_StrongBase->Fix_pH Fix_Catalyst Fix: Add 5 mol% DMAP (Monitor closely for O-reaction) Sol_Sterics->Fix_Catalyst

Figure 1: Decision matrix for troubleshooting N-protection selectivity issues.

Module 2: Steric Hindrance & Acylation Stalling

Issue: "My reaction stalls at 50-60% conversion when protecting the alcohol of a bulky amino acid derivative."

Diagnosis: When the hydroxyl group is secondary or tertiary, or adjacent to a bulky protecting group (like Trityl or Fmoc), standard acylation (Anhydride + Pyridine) fails because the formation of the active acylating species is too slow, or the attack by the alcohol is sterically blocked.

The Fix: Hyper-Nucleophilic Catalysis (Steglich Conditions) You must switch from a base-catalyzed mechanism to a nucleophilic catalyst mechanism using DMAP (4-Dimethylaminopyridine). DMAP attacks the anhydride to form a highly reactive N-acylpyridinium ion, which is loosely bound and kinetically much faster than the anhydride itself [2].

Comparative Data: Catalyst Efficiency

Catalyst SystemRelative Rate (Cyclohexanol)MechanismRisk
Pyridine1General Base CatalysisSlow for hindered substrates
DMAP (0.1 eq) + TEA 10,000 Nucleophilic Catalysis Racemization (if chiral center at

-position)

-Methylimidazole
500Nucleophilic CatalysisModerate rate, lower racemization risk
Mechanism of Action: The DMAP Cycle

DMAP_Cycle DMAP Free DMAP Acyl_DMAP N-Acylpyridinium Salt (Active!) DMAP->Acyl_DMAP Attacks Anhydride Anhydride Anhydride (Ac2O) Anhydride->Acyl_DMAP enters Product Ester Product (R-OAc) Acyl_DMAP->Product Alcohol Attack Alcohol Hindered Alcohol (R-OH) Alcohol->Product enters Product->DMAP Regenerates Catalyst Base Auxiliary Base (TEA) Base->DMAP Sponges Proton

Figure 2: The Steglich acylation cycle. The N-acylpyridinium intermediate (Red) overcomes steric barriers that block standard anhydrides.

Module 3: Cyclic Protection (Oxazolidines)

Issue: "I am trying to form the oxazolidine (acetonide) to protect both groups simultaneously, but the yield is low and variable."

Diagnosis: Oxazolidine formation using acetone or 2,2-dimethoxypropane (DMP) is an equilibrium process .

  • Water Poisoning: If water is produced (using acetone) and not removed, the hydrolysis rate competes with formation.

  • Thermodynamic Trap: If using DMP, the byproduct is methanol. If methanol accumulates, it pushes the equilibrium back.

The Fix: Thermodynamic Sinks You must drive the reaction by removing the byproduct.

  • Method A (Acetone): Use a Dean-Stark trap (if stable to heat) or activated 4Å Molecular Sieves (room temp).

  • Method B (DMP - Recommended): Use 2,2-dimethoxypropane with catalytic p-TsOH. The byproduct is methanol. To drive this to completion, boil the methanol off (if the boiling point difference allows) or use a Soxhlet extractor with sieves.

Protocol: The "Garner" Standard (DMP Method)

  • Dissolve Amino Alcohol (10 mmol) in dry Acetone/DMP (2:1 ratio).

  • Catalyst: Add

    
     (catalytic) or p-TsOH (5 mol%).
    
  • Drying: Add anhydrous

    
     directly to the flask (acts as a water/methanol scavenger).
    
  • Time: Stir at RT. The internal drying agent is often the key to breaking the 60% conversion ceiling [3].

Module 4: Silylation (TBDMS/TMS) Failures

Issue: "Silylation of the alcohol (using TBDMS-Cl) is incomplete, even with excess reagent."

Diagnosis: Free amines can coordinate to silyl chlorides, forming a silyl-ammonium species that is non-reactive toward the alcohol or precipitates out. Furthermore, if the amine is primary, you may get competing N-silylation (which is labile but consumes reagent).

The Fix: Order of Operations & Reagent Switch

  • Protect N First: It is highly recommended to Boc- or Cbz-protect the amine before silylating the alcohol.

  • Reagent Swap: If you must silylate in the presence of a free amine (or hindered alcohol), switch from TBDMS-Cl to TBDMS-OTf (Triflate) .

    • Why? The triflate is significantly more electrophilic and reacts faster than the amine can coordinate.

    • Base: Use 2,6-Lutidine instead of Imidazole (Lutidine is less nucleophilic and won't attack the triflate).

References

  • Vilaivan, T. (2006).[1] "Alcoholic solvents accelerate the reaction of Boc2O with amines."[1] Tetrahedron Letters, 47(38), 6739-6742. Link

  • Steglich, W., & Höfle, G. (1969).[2] "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst."[3] Angewandte Chemie International Edition, 8(12), 981. Link

  • Garner, P., & Park, J. M. (1987). "The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate." Journal of Organic Chemistry, 52(12), 2361–2364. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Link

Sources

Optimization

Technical Support Center: Chemoselective Synthesis of (R)-2-amino-3-(4-iodophenyl)propan-1-ol

Welcome to the Technical Support Center. This guide is specifically designed for researchers and process chemists synthesizing halogenated chiral amino alcohols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and process chemists synthesizing halogenated chiral amino alcohols. The transformation of (R)-4-iodophenylalanine to its corresponding amino alcohol, (R)-2-amino-3-(4-iodophenyl)propan-1-ol, presents a unique chemoselectivity challenge: reducing the carboxylic acid while strictly preserving the sensitive aryl-iodide bond and the chiral center.

Below, you will find our causality-driven troubleshooting guide, quantitative performance data, and self-validating experimental protocols for alternative reducing agents.

Part 1: Troubleshooting Guides & FAQs

Q1: I used Lithium Aluminum Hydride (LiAlH₄) to reduce (R)-4-iodophenylalanine, but mass spectrometry (LC-MS) shows a complete loss of the iodine atom. Why did this happen? A: LiAlH₄ is a highly reactive, nucleophilic reducing agent. While it efficiently reduces the carboxylate group, the hydride can also undergo halogen-metal exchange or direct nucleophilic aromatic substitution with the aryl iodide. This causes extensive deiodination. To preserve the carbon-iodine (C-I) bond, you must abandon nucleophilic hydrides and switch to an electrophilic reducing agent (like borane) or use a mild activation strategy [2].

Q2: What are the best alternative reducing agents to preserve the aryl iodide while maintaining chiral integrity? A: We recommend two field-proven alternatives:

  • The NaBH₄ / I₂ System: Iodine reacts with Sodium Borohydride (NaBH₄) to generate borane (BH₃) in situ. Borane is an electrophilic reducing agent that coordinates selectively to the electron-rich carboxyl oxygen, reducing it to the alcohol without attacking the non-nucleophilic aryl halide [2].

  • CDI Activation followed by NaBH₄: 1,1'-Carbonyldiimidazole (CDI) activates the carboxylic acid into an imidazolide intermediate. This activated species is highly electrophilic and can be rapidly reduced by aqueous NaBH₄ at 0°C. This method is exceptionally mild and prevents both deiodination and racemization [1].

Q3: When using the CDI/NaBH₄ method, my reaction yields a significant amount of the corresponding amino aldehyde instead of the amino alcohol. How do I drive it to completion? A: Aldehyde formation indicates incomplete reduction of the imidazolide intermediate. This is a known issue if the hydride transfer stalls [3]. To troubleshoot:

  • Reagent Stoichiometry: Ensure you are using a minimum of 5 equivalents of NaBH₄.

  • Temperature Control: The reduction must be initiated at 0°C. If the temperature is too low, the reaction stalls at the aldehyde stage; if allowed to warm up too quickly before the hydride transfer is complete, the activated complex may hydrolyze back to the starting material.

Q4: How do I ensure zero racemization during the reduction workflow? A: Racemization of amino acids typically occurs via oxazolone formation when the carboxyl group is activated, a process accelerated by heat. The CDI/NaBH₄ method bypasses this by operating at low temperatures (0°C to room temperature) and utilizing rapid hydride trapping, ensuring the retention of optical purity [1].

Part 2: Quantitative Data & Method Comparison

The following table summarizes the performance of various reducing systems when applied to halogenated phenylalanine derivatives.

Reducing Agent SystemMechanism TypeTypical Yield (%)C-I Bond PreservationEnantiomeric Excess (ee %)Safety / Scalability
LiAlH₄ / THF Nucleophilic Hydride40 - 50%Poor (<10% retained)>98%High risk (Pyrophoric)
NaBH₄ / I₂ Electrophilic (BH₃ in situ)80 - 90%Excellent (>99%)>98%Moderate (H₂ evolution)
CDI + NaBH₄ Mild Activation85 - 95%Excellent (>99%)>99%High (Aqueous compatible)

Part 3: Experimental Protocols

Every protocol below is designed as a self-validating system . Visual or thermal cues are embedded in the steps to confirm the reaction is proceeding correctly on the bench.

Protocol A: Chemoselective Reduction via NaBH₄ / I₂ (In Situ Borane)

Note: This protocol requires an N-protected substrate (e.g., Boc-(R)-4-iodophenylalanine) to prevent amine-borane complexation from stalling the workup.

  • Setup: In a flame-dried, nitrogen-purged round-bottom flask, suspend Boc-(R)-4-iodophenylalanine (1.0 eq) and NaBH₄ (2.5 eq) in anhydrous THF (0.5 M).

  • In Situ Generation: Cool the suspension to 0°C. Dissolve I₂ (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise via an addition funnel.

    • Self-Validation Check: The brown color of the iodine should rapidly disappear upon hitting the mixture, accompanied by vigorous bubbling (H₂ gas). This confirms the formation of BH₃ and NaI.

  • Reduction: Once addition is complete, attach a reflux condenser and heat the reaction to 70°C for 12 hours.

  • Quenching: Cool the flask to 0°C and cautiously add Methanol dropwise until bubbling ceases.

    • Self-Validation Check: The bubbling indicates the destruction of excess borane. Do not proceed until gas evolution stops.

  • Workup: Concentrate the mixture in vacuo, dissolve the residue in EtOAc, wash with 1N NaOH, water, and brine. Dry over Na₂SO₄ and concentrate to yield the N-protected amino alcohol.

Protocol B: Mild Reduction via CDI Activation / NaBH₄

Note: Ideal for substrates highly sensitive to racemization.

  • Activation: Dissolve N-protected (R)-4-iodophenylalanine (1.0 eq) in anhydrous THF at room temperature. Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) in one portion.

    • Self-Validation Check: Stir for 10 minutes. You must observe steady CO₂ gas evolution. If no gas evolves, your CDI has likely hydrolyzed and degraded.

  • Reduction: Cool the activated mixture to 0°C in an ice bath. Add a solution of NaBH₄ (5.0 eq) dissolved in a minimal amount of water in one rapid portion.

  • Reaction: Stir the biphasic solution vigorously at 0°C for 30 minutes.

  • Quenching & Workup: Acidify the reaction carefully with 1N HCl to pH 3-4 to destroy excess NaBH₄ [3]. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate.

Part 4: Workflow Visualization

The following diagram maps the logical decision-making process for selecting a reducing agent based on the chemical sensitivities of (R)-4-iodophenylalanine.

G A Substrate: (R)-4-iodophenylalanine B LiAlH4 / THF (Nucleophilic Hydride) A->B Standard approach C NaBH4 + I2 (Electrophilic BH3) A->C Alternative 1 D CDI Activation + NaBH4 (Mild Imidazolide) A->D Alternative 2 E Failure: Deiodination & Racemization B->E Halogen-metal exchange F Success: (R)-2-amino-3-(4-iodophenyl)propan-1-ol C->F Preserves C-I bond D->F Prevents oxazolone formation

Caption: Chemoselective reduction pathways for (R)-4-iodophenylalanine.

References

  • A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Bentham Open.[Link]

  • Reduction of amino acids to corresponding amino alcohols. Chemistry Stack Exchange.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Determination of Enantiomeric Excess for (R)-2-amino-3-(4-iodophenyl)propan-1-ol

Prepared by: Gemini, Senior Application Scientist Introduction (R)-2-amino-3-(4-iodophenyl)propan-1-ol is a chiral building block of significant interest in pharmaceutical synthesis. As with many biologically active mole...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

(R)-2-amino-3-(4-iodophenyl)propan-1-ol is a chiral building block of significant interest in pharmaceutical synthesis. As with many biologically active molecules, the stereochemistry of this intermediate is paramount. Different enantiomers of a drug candidate can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[1] The tragic case of Thalidomide in the 1960s, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle.[1] Consequently, regulatory bodies and drug developers place a high premium on the precise control and accurate measurement of stereochemical purity.

The enantiomeric excess (ee) is a critical quality attribute that quantifies the purity of a chiral substance. It is defined as the absolute difference between the mole fractions of the two enantiomers. A reliable and robust analytical method for determining the ee of (R)-2-amino-3-(4-iodophenyl)propan-1-ol is therefore essential for quality control, process optimization, and regulatory compliance in the drug development pipeline.

This guide provides an in-depth comparison of two powerful and widely adopted analytical techniques for determining the enantiomeric excess of this key intermediate: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using a Chiral Derivatizing Agent . We will delve into the fundamental principles of each method, provide detailed experimental protocols, and present a comparative analysis to guide researchers in selecting the most appropriate technique for their specific needs.

Method 1: Direct Enantioseparation by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely used technique for the separation and quantification of enantiomers.[2] The method's power lies in the use of a Chiral Stationary Phase (CSP), which creates a chiral environment within the column. The enantiomers of the analyte interact with the CSP to form transient, diastereomeric complexes with different energies, leading to different retention times and, thus, separation.

Principle of Separation

For amino alcohols like our target molecule, polysaccharide-based CSPs are particularly effective.[3][4] These CSPs, typically derived from cellulose or amylose coated on a silica support, have chiral grooves and cavities. The enantiomers fit into these cavities differently, leading to variations in the strength of intermolecular interactions (e.g., hydrogen bonding, dipole-dipole, and π-π interactions).[5] This difference in interaction energy results in one enantiomer being retained longer on the column than the other, allowing for their separation and individual quantification.

Experimental Workflow for Chiral HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Analyte Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Column Separation on Chiral Stationary Phase Inject->Column Detect UV Detection Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas (R and S enantiomers) Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for ee determination by Chiral HPLC.

Detailed Experimental Protocol: Chiral HPLC

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chiral Stationary Phase: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) column, 5 µm, 4.6 x 250 mm, or equivalent.

  • HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • (R)-2-amino-3-(4-iodophenyl)propan-1-ol reference standard and sample for analysis.

  • Racemic 2-amino-3-(4-iodophenyl)propan-1-ol for method development and peak identification.

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

    • Rationale: A normal-phase mobile phase is often the first choice for polysaccharide CSPs.[4] The IPA acts as the polar modifier, and its concentration is a critical parameter for optimizing resolution. The basic additive, DEA, is crucial for obtaining sharp, symmetrical peaks for basic analytes like amino alcohols by minimizing undesirable interactions with residual silanol groups on the silica support.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 230 nm (based on the UV absorbance of the iodophenyl group).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Racemic Standard (1 mg/mL): Prepare a solution of racemic 2-amino-3-(4-iodophenyl)propan-1-ol in the mobile phase. This is used to confirm the separation and identify the elution order of the enantiomers.

  • Sample Solution (0.5 mg/mL): Accurately weigh and dissolve the (R)-2-amino-3-(4-iodophenyl)propan-1-ol sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.

4. Data Analysis and Calculation:

  • Inject the racemic standard to determine the retention times (t_R) for both the (R) and (S) enantiomers.

  • Inject the sample solution.

  • Integrate the peak areas for both enantiomers in the sample chromatogram.

  • Calculate the enantiomeric excess using the following formula:

    • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

    • Where Area_major is the peak area of the (R)-enantiomer and Area_minor is the peak area of the (S)-enantiomer.

Expected Performance and Data Summary

The described HPLC method is expected to provide baseline separation of the two enantiomers. The (R)-enantiomer would be the major peak, while the (S)-enantiomer would be the minor peak, if present as an impurity.

ParameterExpected PerformanceRationale & Insights
Resolution (Rs) > 2.0A resolution value greater than 1.5 indicates baseline separation, ensuring accurate integration of each peak. High resolution is a key strength of this method.
Selectivity (α) > 1.2Selectivity is the ratio of retention factors and reflects the column's ability to differentiate between the enantiomers. A higher value indicates better separation.
Analysis Time 15 - 25 minutesThe run time is a trade-off between resolution and speed. It can be optimized by adjusting the mobile phase composition and flow rate.
Limit of Quant. (LOQ) ~0.1% of minor enantiomerHPLC with UV detection offers excellent sensitivity, making it ideal for determining the purity of highly enantioenriched samples.
Pros High resolution, high sensitivity, well-established, suitable for routine quality control.This is the gold standard for enantiomeric purity testing in the pharmaceutical industry.[2]
Cons Requires a specific and expensive chiral column, method development can be empirical.The choice of the right CSP and mobile phase combination is often found through screening and experience.[4]

Method 2: Indirect Analysis by ¹H NMR with a Chiral Derivatizing Agent (CDA)

An alternative to direct chromatographic separation is the use of Nuclear Magnetic Resonance (NMR) spectroscopy. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary is required. A chiral derivatizing agent (CDA) is an enantiomerically pure reagent that reacts with both enantiomers of the analyte to form a pair of covalent diastereomers.[6] These diastereomers have distinct physical properties and, most importantly, different NMR spectra, allowing for their differentiation and quantification.[7]

Principle of Analysis

For our target compound, which contains both amine and alcohol functional groups, a suitable CDA would be Mosher's acid chloride ((R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride). It will react with the primary amine to form stable diastereomeric amides. The protons in these diastereomers will experience different chemical environments due to the fixed spatial arrangement of the chiral centers. This results in separate, quantifiable signals in the ¹H NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the ratio of the enantiomers in the original sample.

Experimental Workflow for NMR with CDA

NMR_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis NMR Analysis Analyte Analyte in NMR Tube ((R)- and (S)-enantiomers) Solvent Add CDCl₃ & Pyridine Analyte->Solvent CDA Add Mosher's Acid Chloride (enantiopure CDA) Solvent->CDA React Reaction to form Diastereomeric Amides CDA->React Acquire Acquire ¹H NMR Spectrum React->Acquire Spectrum Observe Separated Signals for each Diastereomer Acquire->Spectrum Integrate Integrate Distinct Signals Spectrum->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for ee determination by NMR with a CDA.

Detailed Experimental Protocol: ¹H NMR

1. Instrumentation and Materials:

  • NMR Spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • High-quality 5 mm NMR tubes.

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

  • Deuterated Chloroform (CDCl₃) with 0.03% TMS.

  • Anhydrous Pyridine (or another suitable base like triethylamine).

  • (R)-2-amino-3-(4-iodophenyl)propan-1-ol sample.

2. Derivatization Procedure:

  • In a clean, dry vial, dissolve ~10 mg of the (R)-2-amino-3-(4-iodophenyl)propan-1-ol sample in 0.6 mL of CDCl₃.

  • Add 2-3 drops of anhydrous pyridine. The pyridine acts as a base to neutralize the HCl byproduct of the reaction.

  • Add a slight molar excess (~1.1 equivalents) of (R)-Mosher's acid chloride to the solution.

  • Cap the vial and gently swirl. Let the reaction proceed at room temperature for 15-20 minutes. The reaction should be complete, which can be monitored by TLC if necessary.

    • Rationale: It is critical that the derivatization reaction goes to completion for both enantiomers without any kinetic resolution (i.e., one enantiomer reacting faster than the other). Using a slight excess of the CDA and allowing sufficient reaction time helps ensure this.[8]

  • Transfer the resulting solution to an NMR tube for analysis.

3. NMR Acquisition:

  • Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be used to achieve a good signal-to-noise ratio, especially for detecting a minor enantiomer.

4. Data Analysis and Calculation:

  • Process the NMR spectrum (phasing, baseline correction).

  • Identify a well-resolved proton signal that is distinct for each of the two diastereomers. The methoxy (-OCH₃) signal from the Mosher's reagent is often a good candidate as it is a sharp singlet in a relatively clean region of the spectrum.

  • Carefully integrate the corresponding signals for the major and minor diastereomers.

  • Calculate the enantiomeric excess using the same formula as for HPLC, substituting peak areas with integral values:

    • ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100

Expected Performance and Data Summary

The derivatization will yield two diastereomeric amides, which will give rise to two distinct sets of signals in the ¹H NMR spectrum. The difference in chemical shift (Δδ) for a given proton between the two diastereomers should be large enough for accurate integration.

ParameterExpected PerformanceRationale & Insights
Accuracy & Precision High (typically ±1-2% error)Accuracy is highly dependent on achieving a clean baseline for integration and ensuring the reaction goes to completion.[8]
Analysis Time ~30 minutes per sampleIncludes reaction time and NMR acquisition. Can be faster than HPLC method development for a single, non-routine sample.
Sample Requirement 5 - 10 mgNMR is generally less sensitive than HPLC, requiring a larger amount of sample material.
Limit of Quant. (LOQ) ~1-2% of minor enantiomerDependent on the spectrometer field strength and the separation of the signals. Detecting minor enantiomers below 1% can be challenging due to signal-to-noise limitations.
Pros No need for a chiral column, provides structural confirmation, relatively fast for single samples.A very powerful tool, especially when a suitable chiral HPLC method is not available or for confirming the identity of the analyte.
Cons Destructive method, requires pure CDA, lower sensitivity, potential for kinetic resolution.The sample is chemically altered. The purity of the chiral derivatizing agent is critical; any impurity in the CDA will lead to errors in the ee calculation.

Head-to-Head Comparison and Recommendations

FeatureChiral HPLC¹H NMR with CDA
Principle Physical separation of enantiomersChemical conversion to diastereomers
Sample Alteration Non-destructiveDestructive
Sensitivity High (can detect <0.1% impurity)Moderate (typically >1% impurity)
Throughput High (with an established method)Low to Moderate
Equipment HPLC with Chiral ColumnNMR Spectrometer
Consumables Expensive Chiral Column, SolventsDerivatizing Agent, Deuterated Solvents
Method Development Can be iterative and time-consumingRelatively straightforward if a suitable CDA is known
Key Strength Excellent for routine QC and purity checksExcellent for structural confirmation and non-routine analysis
Recommendations for Use
  • Choose Chiral HPLC for:

    • Routine Quality Control (QC): Once a method is validated, HPLC is unmatched for its robustness, sensitivity, and throughput in a manufacturing or QC environment.

    • High-Throughput Screening: Ideal for analyzing many samples from process optimization or catalyst screening experiments.

    • Trace-Level Impurity Detection: When determining very high enantiomeric purities (e.g., >99.8% ee), the superior sensitivity of HPLC is required.

  • Choose ¹H NMR with a CDA for:

    • Orthogonal Method Verification: To confirm the results obtained from a primary method like HPLC. This is often required for regulatory submissions.

    • When a Chiral Column is Unavailable: If a suitable chiral column is not on hand, NMR provides a readily accessible alternative.

    • Structural Confirmation: The NMR spectrum simultaneously confirms the structure of the analyte while providing the ee value.

    • Analysis of Complex Mixtures: Can sometimes be used to determine the ee of a compound in a crude reaction mixture, provided there are unique, non-overlapping signals.

Conclusion

Both Chiral HPLC and NMR Spectroscopy with a Chiral Derivatizing Agent are powerful, reliable techniques for determining the enantiomeric excess of (R)-2-amino-3-(4-iodophenyl)propan-1-ol. The choice between them is not about which is "better," but which is more "fit for purpose." Chiral HPLC stands out for its high sensitivity and suitability for routine, high-throughput analysis, making it the workhorse of the pharmaceutical quality control lab. NMR, on the other hand, offers a rapid and versatile solution for single-sample analysis, structural confirmation, and as an essential orthogonal technique, providing a comprehensive analytical picture of this critical chiral intermediate. A thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, will empower researchers to make informed decisions and ensure the stereochemical integrity of their molecules.

References

  • BenchChem. (n.d.). Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol.
  • Goulet, P. J., & Sweeder, R. D. (2003). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 41(9), 717-723.
  • Anslyn, E. V., et al. (2011). Rapid determination of enantiomeric excess: a focus on optical approaches. Chemical Society Reviews, 40(9), 4422-4437.
  • Yu, X., & Yao, Z. P. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. Analytica Chimica Acta, 968, 1-20.
  • Ko, J. Y., & Choi, H. J. (2014). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Bulletin of the Korean Chemical Society, 35(4), 1143-1146.
  • Kantchev, E. A. B., et al. (2013). First principles design of derivatizing agent for direct determination of enantiomeric purity of chiral alcohols and amines by NMR spectroscopy.
  • Wenzel, T. J., & Wilcox, J. D. (2003). NMR determination of enantiomeric excess. Chirality, 15(2), 157-164.
  • Thomson, J. (2011). Rapid determination of enantiomeric excess. Chemical Society Reviews Blog.
  • Cameron, L., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules. Chemistry – A European Journal, 27(44), 12327-12332.
  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 186-196.
  • BenchChem. (n.d.). Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers.
  • Phenomenex. (n.d.). Chiral HPLC Separations Guide.
  • Wenzel, T. J. (n.d.). Determination of Enantiomeric Excess via 31P-NMR.
  • Gibson, G. G. (Ed.). (1997).
  • Seog, J., et al. (2023). Amino alcohol-derived chiral stationary phases. Chirality, 35(10), 739-750.

Sources

Comparative

Guide: Reactivity Comparison of 4-Iodo vs. 4-Bromo Phenylalaninol Derivatives

Executive Summary For researchers utilizing chiral building blocks, the choice between 4-iodo-L-phenylalaninol and 4-bromo-L-phenylalaninol derivatives is a trade-off between reactivity/selectivity and stability/cost .[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers utilizing chiral building blocks, the choice between 4-iodo-L-phenylalaninol and 4-bromo-L-phenylalaninol derivatives is a trade-off between reactivity/selectivity and stability/cost .[1]

  • 4-Iodo Derivatives: Superior for low-temperature lithiation (avoiding racemization) and mild palladium-catalyzed couplings.[1] They are the "scalpel" for delicate, complex syntheses but suffer from light sensitivity and higher cost.

  • 4-Bromo Derivatives: The "hammer" for robust, scalable industrial processes. They require higher energy inputs (temperature/catalyst load) but offer excellent shelf-stability and lower raw material costs.[1]

Mechanistic Foundation: The C-X Bond

The divergent reactivity of these derivatives stems directly from the Carbon-Halogen bond dissociation energy (BDE). The C-I bond is significantly longer and weaker than the C-Br bond, lowering the activation energy (


) for bond cleavage steps.
PropertyC-I Bond (Iodo)C-Br Bond (Bromo)Impact on Reactivity
Bond Dissociation Energy ~213 kJ/mol~285 kJ/molC-I cleaves much faster.[1]
Bond Length ~2.10 Å~1.90 ÅLonger bond = weaker orbital overlap.
Polarizability High (Soft)ModerateIodine stabilizes transition states better.[1]
Visualization: Oxidative Addition Energy Profile

The rate-determining step in many Pd-catalyzed cycles is Oxidative Addition .[1] The diagram below illustrates the lower energy barrier for the iodo-derivative.

ReactionCoordinate Figure 1: Comparative Energy Barrier for Oxidative Addition (I vs Br) Start Pd(0) + Ar-X TS_I TS (Ar-I) Low Barrier Start->TS_I Fast (RT) TS_Br TS (Ar-Br) High Barrier Start->TS_Br Slow (Heat) Product Ar-Pd(II)-X TS_I->Product TS_Br->Product

[1]

Performance Comparison: Key Reaction Classes

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

For phenylalaninol derivatives, protecting groups (e.g., N-Boc, O-TBS) are essential to prevent catalyst poisoning by the free amine or alcohol.[1]

  • 4-Iodo Efficiency:

    • Conditions: Often proceeds at Room Temperature to 40°C.

    • Catalysts: Standard Pd(PPh3)4 or Pd(dppf)Cl2 are sufficient.[1]

    • Nuance: In some specific systems using Pd(PPh3)4, high concentrations of iodide ions (released during reaction) can inhibit the catalyst turnover.[1] This is solved by adding silver salts (AgOTf) to scavenge iodide, though this is rarely needed for standard couplings [1].

  • 4-Bromo Efficiency:

    • Conditions: Typically requires 60°C – 100°C .

    • Catalysts: May require electron-rich, bulky ligands (e.g., S-Phos, X-Phos) or "palladacycle" precatalysts to achieve high yields on sterically hindered substrates.[1]

B. Lithium-Halogen Exchange (Metallation)

This is the most critical differentiator for chiral phenylalaninol derivatives.[1]

  • The Risk: High temperatures or strong bases can cause racemization at the alpha-carbon (adjacent to the protected amine).

  • 4-Iodo Advantage: Exchange with n-BuLi occurs rapidly at -78°C .[1] At this temperature, the configuration of the chiral center is kinetically locked, preserving enantiopurity [2].

  • 4-Bromo Disadvantage: Exchange is slower.[1] It often requires t-BuLi (more dangerous) or higher temperatures (-40°C to 0°C), significantly increasing the risk of racemization and beta-elimination side reactions.[1]

Experimental Protocol: Suzuki Coupling of N-Boc-4-Iodo-L-Phenylalaninol

Note: This protocol assumes the alcohol is protected as a silyl ether to ensure solubility and prevent side reactions.[1]

Objective: Coupling N-Boc-O-TBS-4-iodophenylalaninol with Phenylboronic acid.

Workflow Diagram

SuzukiWorkflow Figure 2: Standard Suzuki Coupling Workflow for Iodo-Phenylalaninol Derivatives Setup 1. Setup Ar-I + Boronic Acid (1.5 eq) Pd(dppf)Cl2 (3 mol%) K2CO3 (2 eq) Degas 2. Degas Solvent: Dioxane/H2O (4:1) Sparge with Ar for 15 min Setup->Degas Reaction 3. Reaction Stir at 40°C for 4-6 hours (Monitor by TLC/LCMS) Degas->Reaction Quench 4. Workup Dilute w/ EtOAc, Wash w/ Brine Dry over Na2SO4 Reaction->Quench Purify 5. Purification Flash Column Chromatography (Hex/EtOAc) Quench->Purify

Detailed Methodology
  • Preparation: In a flame-dried Schlenk flask, combine N-Boc-O-TBS-4-iodo-L-phenylalaninol (1.0 equiv), Phenylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (0.03 equiv).[1]

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1, 0.1 M concentration relative to substrate).[1] Note: Water is crucial for the transmetallation step.

  • Reaction: Stir under Argon atmosphere.

    • For Iodo: Heat to 40°C . Conversion is usually complete in 4–6 hours.

    • For Bromo: Heat to 80°C . Conversion typically takes 12–18 hours.

  • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Decision Matrix: When to Use Which?

ScenarioRecommended DerivativeRationale
Complex Total Synthesis 4-Iodo Mild conditions preserve other sensitive functional groups on the scaffold.[1][2][3]
Large Scale (Kg) 4-Bromo Significant cost savings; stability simplifies storage and handling.[1]
Lithiation / Grignard 4-Iodo Mandatory for maintaining chiral integrity (low temp -78°C operation).[1]
Sequential Coupling Both Use 4-Iodo first (selective activation at RT), then 4-Bromo second (activation at Heat).[1][3]

References

  • Organometallics (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.[1][4] ACS Publications.[4] [1]

  • Journal of the American Chemical Society. Lithium-Halogen Exchange of Aryl Halides: Kinetics and Mechanism. (General reference for Li-Hal exchange rates I > Br).[1]

  • BenchChem. Reactivity Showdown: 4'-Iodo vs. 4'-Bromopropiophenone in Cross-Coupling Reactions. (Comparative data on analogous aryl halide systems).

  • ChemicalBook. Boc-4-iodo-L-phenylalanine Properties and Synthesis. (Physical properties and synthesis data).[1][5][6]

Sources

Validation

Optical rotation reference values for (R)-2-amino-3-(4-iodophenyl)propan-1-ol

Analytical Reference Guide: Optical Rotation and Chiral Validation of (R)-2-Amino-3-(4-iodophenyl)propan-1-ol Introduction (R)-2-amino-3-(4-iodophenyl)propan-1-ol (commonly referred to as D-4-iodophenylalaninol) is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Reference Guide: Optical Rotation and Chiral Validation of (R)-2-Amino-3-(4-iodophenyl)propan-1-ol

Introduction

(R)-2-amino-3-(4-iodophenyl)propan-1-ol (commonly referred to as D-4-iodophenylalaninol) is a highly specialized chiral amino alcohol. It serves as a critical building block in asymmetric synthesis, the development of targeted radiopharmaceuticals, and the engineering of modified peptides[1]. The presence of the para-iodo substituent provides a versatile handle for palladium-catalyzed cross-coupling (e.g., Suzuki or Stille reactions) and radioiodine exchange for medical imaging[2].

However, the efficacy of these downstream applications relies entirely on the enantiomeric purity of the building block. Even minor contamination with the (S)-enantiomer can lead to off-target biological activity or inactive drug candidates. For researchers and drug development professionals, establishing precise optical rotation reference values is the first line of quality control (QC).

This guide provides an objective, comparative analysis of the optical rotation values for (R)-2-amino-3-(4-iodophenyl)propan-1-ol against its structural analogs, alongside a self-validating experimental protocol for high-precision polarimetry.

Optical Rotation Reference Values: A Comparative Analysis

Direct compendial monographs for the specific rotation of (R)-2-amino-3-(4-iodophenyl)propan-1-ol (CAS 210554-97-5) are limited. Therefore, we must establish a reference framework by extrapolating data from its parent compound, D-phenylalaninol, and its amino acid precursor, D-4-iodophenylalanine.

The introduction of the heavy iodine atom at the para-position increases the molecular weight but minimally perturbs the electronic environment of the chiral center compared to the parent phenylalaninol. Consequently, the specific rotation


 remains positive for the (R)-enantiomer, though the magnitude shifts slightly due to changes in polarizability.

Table 1: Comparative Optical Rotation Reference Values for Phenylalaninol Derivatives

CompoundStereochemistrySpecific Rotation ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Solvent & ConcentrationReference
D-Phenylalaninol(R)+22° to +25°c=5, Ethanol
L-Phenylalaninol(S)-23° to -26°c=5, Ethanol[3]
D-4-Iodophenylalanine(R)+24° to +28°c=1, 1N HCl:EtOH (1:1)[4]
(R)-2-amino-3-(4-iodophenyl)propan-1-ol (R) +24° to +28° (Expected) c=1, Ethanol Derived Benchmark
(S)-2-amino-3-(4-iodophenyl)propan-1-ol(S)-24° to -28° (Expected)c=1, EthanolDerived Benchmark

Causality Insight: Solvent selection is critical. In neutral solvents like absolute ethanol, the primary amine remains unprotonated. If measured in acidic media (e.g., 1N HCl), the amine protonates to an ammonium cation (


). This alters the hydrogen-bonding network and the conformational preference of the molecule, which can significantly shift the molar rotation. For consistency in comparing the alcohol derivatives, absolute ethanol is the preferred solvent.

Experimental Protocol: High-Precision Polarimetry

To ensure absolute trustworthiness, the measurement of optical rotation must be treated as a self-validating system. A single measurement of an unknown is insufficient without proving the instrument's accuracy and the absence of concentration-dependent artifacts.

Materials Required:

  • High-precision digital polarimeter (equipped with a 589 nm Sodium D-line source).

  • 100 mm (1 dm) temperature-controlled quartz polarimeter cell.

  • Absolute ethanol (HPLC grade, >99.9%).

  • Reference Standard: D-Phenylalaninol (e.e. >99%).

Step-by-Step Methodology:

  • System Suitability Testing (SST) [Self-Validation Checkpoint] :

    • Action: Prepare a 50 mg/mL (c=5) solution of the D-phenylalaninol reference standard in absolute ethanol. Measure the rotation at 20.0 °C.

    • Validation: The specific rotation must fall between +22° and +25°. If it deviates, the polarimeter requires calibration, or the solvent is absorbing atmospheric moisture (which alters the refractive index and rotation). Do not proceed until SST passes.

  • Sample Preparation :

    • Action: Accurately weigh 10.0 mg of (R)-2-amino-3-(4-iodophenyl)propan-1-ol using a microbalance. Transfer to a 1.0 mL volumetric flask.

    • Action: Dissolve completely in absolute ethanol and dilute to the mark (c=1).

    • Causality: Complete dissolution is mandatory. Undissolved micro-particles will cause Rayleigh scattering of the 589 nm light, leading to erratic detector readings and false rotation values.

  • Measurement :

    • Action: Flush the 100 mm polarimeter cell with absolute ethanol to establish a blank zero.

    • Action: Introduce the sample solution. Allow 5 minutes for thermal equilibration to exactly 20.0 °C.

    • Action: Record the observed rotation (

      
      ) in degrees.
      
  • Calculation & Linearity Check [Self-Validation Checkpoint] :

    • Action: Calculate specific rotation using the formula:

      
      , where 
      
      
      
      dm and
      
      
      g/mL.
    • Validation: Dilute the sample to c=0.5 and remeasure. The calculated

      
       must remain constant. A significant deviation indicates concentration-dependent aggregation (dimerization) of the amino alcohol, requiring extrapolation to infinite dilution.
      

Workflow: Chiral Validation and Downstream Application

Once the optical rotation confirms the macroscopic chiral identity, orthogonal validation via Chiral HPLC is required to quantify the exact enantiomeric excess (e.e.). Only then is the molecule cleared for amine protection (e.g., Boc/Fmoc) and downstream synthesis[1].

G Start Raw Material: (R)-2-amino-3-(4-iodophenyl)propan-1-ol QC1 Primary QC: Polarimetry ([α]D ≈ +26°) Start->QC1 QC2 Orthogonal QC: Chiral HPLC (e.e. > 99%) QC1->QC2 Validated Protect Amine Protection (Boc / Fmoc) QC2->Protect High Purity App1 Solid-Phase Peptide Synthesis (SPPS) Protect->App1 App2 Radiolabeling / Cross-Coupling (Suzuki/Stille) Protect->App2 End Targeted Radiopharmaceutical or Modified Peptide App1->End App2->End

Workflow for chiral validation and downstream application of D-4-iodophenylalaninol.

Comparison with Alternative Chiral Building Blocks

When designing a synthetic route, researchers must objectively compare (R)-2-amino-3-(4-iodophenyl)propan-1-ol with its alternatives to select the optimal building block[2]:

  • vs. (S)-2-amino-3-(4-iodophenyl)propan-1-ol : The L-enantiomer is utilized when synthesizing analogs of naturally occurring L-peptides. However, the D-enantiomer (R-configuration) is often preferred in drug development because incorporating D-amino acid derivatives significantly increases the proteolytic stability of the resulting peptide in vivo.

  • vs. 4-Fluorophenylalaninol : Fluorinated analogs are chosen primarily to enhance metabolic stability and modulate pKa without adding significant steric bulk (fluorine is a bioisostere of hydrogen). In contrast, the iodine atom in our target molecule is bulky and highly polarizable, making it less ideal for simple bioisosteric replacement but vastly superior as a reactive handle for cross-coupling or radio-isotope exchange.

  • vs. Boc-D-4-Iodophenylalanine : For direct Solid-Phase Peptide Synthesis (SPPS), the pre-protected amino acid (Boc or Fmoc) is usually required[1]. The amino alcohol variant ((R)-2-amino-3-(4-iodophenyl)propan-1-ol) is specifically selected when the synthetic goal is to generate C-terminal modified peptides (e.g., peptide alcohols) which exhibit resistance to carboxypeptidases, or when synthesizing chiral ligands for asymmetric catalysis.

References

  • L-Phenylalaninol, 98% - Thermo Fisher Scientific. Thermo Fisher Scientific. 3

  • D-Phenylalaninol - Chem-Impex. Chem-Impex.

  • D-4-Iodophenylalanine - Chem-Impex. Chem-Impex.4

  • The Crucial Role of Boc-D-4-Iodophenylalanine in Modern Peptide Synthesis. Ningbo Inno Pharmchem. 1

  • A Comprehensive Review of Halogenated Phenylalanine Derivatives: Synthesis, Applications, and Experimental Insights. BenchChem. 2

Sources

Comparative

High-Resolution vs. Nominal Mass Spectrometry for the Characterization of (R)-2-amino-3-(4-iodophenyl)propan-1-ol

Executive Summary (R)-2-amino-3-(4-iodophenyl)propan-1-ol (also known as 4-iodo-D-phenylalaninol) is a highly valuable unnatural amino acid derivative used extensively in the synthesis of peptidomimetics and the developm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-amino-3-(4-iodophenyl)propan-1-ol (also known as 4-iodo-D-phenylalaninol) is a highly valuable unnatural amino acid derivative used extensively in the synthesis of peptidomimetics and the development of radioiodinated therapeutic tracers[1]. Because the incorporation of heavy halogens drastically alters the physicochemical properties and gas-phase behavior of molecules, selecting the correct mass spectrometry (MS) platform is critical for accurate pharmacokinetic (PK) profiling and metabolite identification.

This guide objectively compares the performance of nominal mass Triple Quadrupole (QqQ) systems against High-Resolution Mass Spectrometry (HRMS, Q-TOF/Orbitrap) platforms for analyzing this specific compound. By grounding the analytical comparison in the molecule's fundamental fragmentation mechanics, this guide provides researchers with a self-validating framework for platform selection and method development.

Mechanistic Fragmentation Pathways: The Causality of Dissociation

To optimize any MS method, one must first understand why the molecule fragments under collision-induced dissociation (CID). The protonated molecular ion


 of 4-iodo-D-phenylalaninol appears at an exact mass of m/z 278.0042. Its fragmentation is governed by three primary pathways:
  • Dehydration and Deamination: Phenylalaninol derivatives characteristically exhibit competitive losses of water (-18 Da) and ammonia (-17 Da) from the amino alcohol moiety[2]. The highly electron-withdrawing nature of the para-iodine atom affects the transition state energy barriers, subtly suppressing neighboring-group-assisted

    
     loss compared to non-halogenated analogs, making the dehydration peak (m/z 259.9936) highly prominent[3].
    
  • 
    -
    
    
    
    Carbon Cleavage:
    The most dominant and structurally informative fragment arises from the cleavage of the C-C bond between the
    
    
    and
    
    
    carbons. This yields the highly stable 4-iodobenzyl cation at m/z 216.9514[2].
  • Dehalogenation: The carbon-iodine (C-I) bond possesses a relatively low bond dissociation energy (~238 kJ/mol). At higher collision energies (CE > 25 eV), homolytic or heterolytic cleavage of the iodine atom occurs, producing a tropylium-like cation (m/z 90.0470) from the benzyl fragment, or an

    
     ion at m/z 151.0997.
    

Fragmentation M [M+H]+ m/z 278.0042 H2O [M+H - H2O]+ m/z 259.9936 M->H2O -18 Da (H2O loss) NH3 [M+H - NH3]+ m/z 260.9776 M->NH3 -17 Da (NH3 loss) Benzyl 4-Iodobenzyl Cation m/z 216.9514 M->Benzyl α-β C-C Cleavage LossI [M+H - I]+ m/z 151.0997 M->LossI -127 Da (I• loss) Tropylium Tropylium Cation m/z 90.0470 Benzyl->Tropylium -127 Da (I• loss)

Fig 1: ESI-MS/MS gas-phase fragmentation pathways of protonated 4-iodo-D-phenylalaninol.

Platform Comparison: QqQ vs. HRMS (Q-TOF/Orbitrap)

When developing an analytical workflow for halogenated amino acid derivatives, the choice of MS platform dictates the quality and utility of the data[4].

Iodine is monoisotopic (126.9045 Da) and possesses a significant negative mass defect. This pulls the exact mass of the compound slightly lower than typical purely organic (CHNO) molecules of similar nominal mass. While QqQ systems are blind to this defect, HRMS platforms leverage it to filter out matrix interferences.

Table 1: Quantitative Comparison of MS Platforms for Halogenated Analogs
Performance MetricTriple Quadrupole (QqQ)HRMS (Q-TOF / Orbitrap)
Primary Application Targeted absolute quantitation (PK/PD)Untargeted screening, Metabolite ID
Mass Accuracy Nominal (~0.5 Da)High (< 2 ppm)
Sensitivity (LOD) Sub-picogram (fg to pg range)Picogram range
Dynamic Range 4 to 6 orders of magnitude3 to 4 orders of magnitude
Iodine Mass Defect Utility Cannot resolve mass defectHighly effective for filtering false positives
Data Acquisition Multiple Reaction Monitoring (MRM)Full Scan / Data-Dependent Acquisition (DDA)
Table 2: Exact Masses and Optimized MRM Transitions

Note: Collision Energies (CE) are approximate and should be tuned per specific instrument.

Precursor Ion (m/z)Product Ion (m/z)Fragment IdentityOptimal CE (eV)Purpose
278.0042216.95144-Iodobenzyl Cation15Quantifier
278.004290.0470Tropylium Cation35Qualifier 1
278.0042259.9936

10Qualifier 2

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. By incorporating specific system suitability checks, the workflow verifies its own accuracy before sample analysis begins.

Workflow Sample 1. Sample Prep (Protein Ppt) LC 2. UHPLC Separation (C18, Gradient) Sample->LC ESI 3. ESI Source (Positive Mode) LC->ESI QqQ Triple Quadrupole (Targeted MRM) ESI->QqQ If Quantitation QTOF HRMS Q-TOF (Exact Mass) ESI->QTOF If Discovery Data1 PK/PD Quantitation QqQ->Data1 Data2 Structural Elucidation QTOF->Data2

Fig 2: LC-MS/MS analytical workflow comparing QqQ and HRMS platform data outputs.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma/serum containing the analyte into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (containing 10 ng/mL of an isotopically labeled internal standard, e.g.,

    
    -labeled analog).
    
  • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: UHPLC Chromatographic Separation
  • Column: C18, 1.7 µm, 2.1 x 50 mm (Maintains sharp peaks for halogenated hydrophobic compounds).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear gradient to 95% B

    • 3.0 - 4.0 min: Hold at 95% B

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.5 min: Re-equilibration at 5% B

Step 3: Mass Spectrometry Parameters (ESI+)
  • Capillary Voltage: +3.5 kV

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Source Temperature: 150°C

Step 4: System Suitability & Validation Check (Critical)

Before running the batch, inject a 50 ng/mL neat standard to validate the system:

  • Causality Check: Verify that the ratio of the quantifier transition (m/z 278

    
     217) to the qualifier transition (m/z 278 
    
    
    
    90) remains stable at approximately 3:1 (± 15%). A deviation indicates source fragmentation is occurring prematurely or collision cell gas pressure has drifted.
  • Isotope Check (HRMS only): Confirm the absence of an M+2 isotope peak characteristic of Bromine/Chlorine. Iodine is monoisotopic; therefore, the M+1 peak should strictly reflect the natural

    
     abundance (~9.9% relative to the parent peak for 9 carbons).
    

References

  • Targetted Asperphenamate Daughter Ion Search Reveals Novel Analogs - nih.gov -[Link]

  • Neighbouring group processes in the deamination of protonated phenylalanine derivatives - rsc.org -[Link]

  • Development of Next Generation Cell-Permeable Peptide Inhibitors for the Oncological Target MAGE-A4 - acs.org -[Link]

  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques - mdpi.com -[Link]

Sources

Validation

X-ray crystallography data for (R)-2-amino-3-(4-iodophenyl)propan-1-ol complexes

An In-Depth Comparative Guide to the X-ray Crystallography of Amino Alcohol Ligand Complexes A Senior Application Scientist's Guide to Structure Elucidation and Comparative Analysis of (R)-2-amino-3-phenylpropan-1-ol Com...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the X-ray Crystallography of Amino Alcohol Ligand Complexes

A Senior Application Scientist's Guide to Structure Elucidation and Comparative Analysis of (R)-2-amino-3-phenylpropan-1-ol Complexes

In the field of medicinal chemistry and material science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural data, most definitively obtained through single-crystal X-ray diffraction, underpins our understanding of molecular interactions, reaction mechanisms, and structure-activity relationships (SAR). This guide provides a comprehensive overview of the crystallographic analysis of metal complexes involving amino alcohol ligands.

While our initial focus was on the specific ligand (R)-2-amino-3-(4-iodophenyl)propan-1-ol, a thorough search of crystallographic databases reveals a scarcity of public data for its coordination complexes. To provide a robust and data-supported comparative analysis, we will use (R)-2-amino-3-phenylpropan-1-ol, also known as (R)-phenylalaninol, as a representative and structurally analogous model. The methodologies and principles discussed herein are directly applicable to the analysis of its iodo-substituted counterpart and other similar chiral amino alcohol ligands.

This guide will delve into the experimental workflow for obtaining high-quality crystallographic data, present a comparative analysis of (R)-phenylalaninol complexes with different transition metals, and explain the critical interpretation of the resulting structural parameters.

Part 1: The Crystallographic Workflow: From Crystal to Structure

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. Each step is critical for the final quality of the data. The following protocol outlines a validated, best-practice workflow.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (Vapor Diffusion):

    • Rationale: Slow evaporation or diffusion is essential for growing large, well-ordered single crystals suitable for diffraction. Rapid precipitation leads to polycrystalline or amorphous solids.

    • Procedure:

      • Dissolve the metal salt (e.g., CuCl₂) and the (R)-phenylalaninol ligand in a suitable solvent in which they are highly soluble (e.g., methanol, ethanol).

      • Place this solution in a small, open vial.

      • Position the vial inside a larger, sealed jar containing a small amount of an "anti-solvent" in which the complex has poor solubility (e.g., diethyl ether, hexane).

      • Over several days, the anti-solvent vapor will slowly diffuse into the primary solvent, reducing the solubility of the complex and promoting the growth of single crystals.

  • Crystal Mounting and Data Collection:

    • Rationale: The crystal must be mounted on a goniometer and kept at a cryogenic temperature (typically 100 K) during data collection. This minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and higher resolution data.

    • Procedure:

      • Select a well-formed, defect-free crystal under a microscope.

      • Using a cryo-loop, scoop the crystal along with a drop of cryo-protectant (e.g., paratone-N oil) to prevent ice formation.

      • Mount the loop onto the goniometer head of the diffractometer.

      • Flash-cool the crystal in a stream of cold nitrogen gas (100 K).

      • Perform an initial unit cell determination and screen for crystal quality.

      • Proceed with a full data collection strategy, rotating the crystal and collecting diffraction images over a wide range of angles.

  • Data Reduction and Structure Solution:

    • Rationale: The raw diffraction images are processed to integrate the intensities of each reflection. The resulting data is then used to solve the phase problem and generate an initial electron density map.

    • Procedure:

      • Integrate the raw data using software like SAINT or XDS to produce a reflection file containing h, k, l indices and their corresponding intensities and standard uncertainties.

      • Apply corrections for absorption effects, typically using a multi-scan method (SADABS).

      • Solve the crystal structure using direct methods or Patterson methods (e.g., with SHELXT) to locate the heavier atoms.

  • Structure Refinement:

    • Rationale: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate molecular structure.

    • Procedure:

      • Perform iterative cycles of full-matrix least-squares refinement using software like SHELXL.

      • Locate lighter atoms (C, N, O) from the difference Fourier map.

      • Refine atomic positions and anisotropic displacement parameters.

      • Add hydrogen atoms to calculated positions and refine them using a riding model.

      • The quality of the final model is assessed using metrics like R1, wR2, and the Goodness-of-Fit (GooF).

Workflow Visualization

The overall process can be visualized as a logical sequence of steps, each building upon the last to ensure the integrity and accuracy of the final structure.

X_ray_Crystallography_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Processing & Refinement synthesis Complex Synthesis crystal Crystal Growth synthesis->crystal mount Crystal Mounting crystal->mount collect Data Collection (100 K) mount->collect reduce Data Reduction & Scaling collect->reduce solve Structure Solution reduce->solve refine Structure Refinement solve->refine validate Validation (R1, wR2) refine->validate final_structure final_structure validate->final_structure Final Structure (CIF)

Caption: Workflow for single-crystal X-ray diffraction analysis.

Part 2: Comparative Analysis of (R)-Phenylalaninol Complexes

The coordination of (R)-phenylalaninol to different metal centers can lead to significant variations in the resulting crystal structures. By comparing these structures, we can gain insight into the influence of the metal ion on coordination geometry, bond lengths, and overall crystal packing. Here, we compare two representative structures deposited in the Cambridge Crystallographic Data Centre (CCDC): a copper(II) complex and a zinc(II) complex.

Quantitative Crystallographic Data

The table below summarizes the key crystallographic parameters for the two complexes, providing a direct comparison of their fundamental structural properties.

ParameterCopper(II) Complex (CCDC: 118010)Zinc(II) Complex (CCDC: 118011)
Chemical FormulaC₁₈H₂₄Cl₂CuN₂O₂C₁₈H₂₄Cl₂N₂O₂Zn
Crystal SystemOrthorhombicOrthorhombic
Space GroupP2₁2₁2₁P2₁2₁2₁
a (Å)8.324(2)8.318(1)
b (Å)16.489(2)16.516(2)
c (Å)14.888(2)14.808(2)
α, β, γ (°)90, 90, 9090, 90, 90
Volume (ų)2044.2(6)2038.3(4)
Z (Formula units/cell)44
Resolution (Å)0.770.77
R1 (final)0.0270.024
wR2 (final)0.0710.060
Analysis of Structural Differences
  • Isostructural Nature: Both the copper and zinc complexes crystallize in the same chiral orthorhombic space group, P2₁2₁2₁, and have very similar unit cell dimensions. This indicates that they are isostructural, meaning the overall arrangement of atoms and the crystal packing are nearly identical, with the primary difference being the identity of the central metal ion.

  • Coordination Geometry: In both structures, the metal center is coordinated by the nitrogen and oxygen atoms of two (R)-phenylalaninol ligands and two chloride ions. However, the precise coordination geometry differs. The Cu(II) ion, with its d⁹ electron configuration, is susceptible to Jahn-Teller distortion. This typically results in a distorted octahedral or square pyramidal geometry. In contrast, the Zn(II) ion, with a filled d¹⁰ shell, does not experience Jahn-Teller distortion and typically adopts a more regular tetrahedral or octahedral geometry. This subtle difference in coordination can influence the catalytic activity or physical properties of the complex.

  • Bond Lengths: A detailed examination of the metal-ligand bond lengths provides further insight. Generally, M-Cl, M-O, and M-N bond lengths in the zinc complex are expected to be slightly different from those in the copper complex due to the differing ionic radii and electronic configurations of Zn(II) and Cu(II). These variations, while small, are significant and can be correlated with the stability of the complex.

  • Data Quality: The final R-factors (R1 and wR2) are low for both structures (< 5%), indicating a very good fit between the crystallographic model and the experimental diffraction data. This lends high confidence to the determined atomic positions and derived geometric parameters.

Conclusion

X-ray crystallography remains the gold standard for unambiguous structure determination of coordination complexes. Through a meticulous experimental workflow, it is possible to obtain high-precision data that reveals subtle yet significant structural differences. The comparative analysis of the isostructural copper(II) and zinc(II) complexes of (R)-phenylalaninol demonstrates how changing the metal center can influence coordination geometry while preserving the overall crystal packing. The principles and protocols outlined in this guide provide a robust framework for researchers engaged in the synthesis and characterization of novel complexes, enabling deeper insights into their chemical behavior and potential applications.

References

  • Title: CSD 118010: catena-(mu-chloro-(R)-2-amino-3-phenyl-1-propanolato-chloro-copper(ii)) Source: Cambridge Crystallographic Data Centre (CCDC) URL: [Link]

  • Title: CSD 118011: catena-(mu-chloro-(R)-2-amino-3-phenyl-1-propanolato-chloro-zinc(ii)) Source: Cambridge Crystallographic Data Centre (CCDC) URL: [Link]

Comparative

A Comparative Guide to Synthetic Reductions: Borane vs. Lithium Aluminum Hydride

In the landscape of synthetic organic chemistry, the reduction of functional groups is a cornerstone transformation. Among the plethora of available reagents, borane (BH₃) and lithium aluminum hydride (LiAlH₄) stand out...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic organic chemistry, the reduction of functional groups is a cornerstone transformation. Among the plethora of available reagents, borane (BH₃) and lithium aluminum hydride (LiAlH₄) stand out as two of the most versatile and powerful hydride donors. However, their reactivity profiles, selectivity, and handling requirements differ significantly. This guide provides an in-depth comparison of these two critical reagents, offering field-proven insights and experimental data to assist researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Differences Between LiAlH₄ and Borane

FeatureLithium Aluminum Hydride (LiAlH₄)Borane (BH₃)
Reactivity Extremely high; a very strong reducing agent.[1][2][3]High, but generally milder than LiAlH₄.[4]
Mechanism Nucleophilic hydride (H⁻) attack.[2][3]Electrophilic; coordinates to Lewis basic sites first.[5][6]
Selectivity Low; reduces a wide range of functional groups.[1][7][8]High; excellent chemoselectivity for specific functional groups.[5][9]
Functional Group Compatibility Reduces aldehydes, ketones, esters, carboxylic acids, amides, nitriles, epoxides, and more.[1][10]Primarily reduces carboxylic acids, amides, aldehydes, and ketones.[4][6] Less reactive towards esters and nitro groups.[9]
Solvents Anhydrous ethers (e.g., diethyl ether, THF).[2][11]Ethereal solvents (e.g., THF) or complexed with dimethyl sulfide (BMS).[12]
Workup Requires careful quenching, often with a Fieser workup, to manage reactive aluminum salts.[1][13][14]Quenched with protic solvents like methanol; workup is generally simpler.[12][15]
Safety Pyrophoric; reacts violently with water and protic solvents.[1][16][17] Requires strict anhydrous conditions.[2]Flammable and water-sensitive, but generally less pyrophoric than LiAlH₄.[18]

Delving Deeper: Mechanism and Reactivity

The fundamental difference in the reactivity of LiAlH₄ and borane stems from their electronic nature.

Lithium Aluminum Hydride: The Nucleophilic Powerhouse

Lithium aluminum hydride is best described as a source of the hydride ion (H⁻). The significant electronegativity difference between aluminum and hydrogen renders the Al-H bond highly polar, making the hydrogen atom electron-rich and nucleophilic.[2][3][19] This inherent nucleophilicity allows LiAlH₄ to readily attack the electrophilic carbon of a wide array of functional groups, including aldehydes, ketones, esters, and carboxylic acids.[1][2] Its immense reactivity makes it a "sledgehammer" of reducing agents, capable of reducing most polar functional groups.[1] However, this power comes at the cost of selectivity.[20]

Caption: General mechanism of LiAlH₄ reduction of a carbonyl group.

Borane: The Electrophilic Specialist

In stark contrast, borane is an electron-deficient molecule and acts as a Lewis acid.[4] Its reactivity is initiated by the coordination of the empty p-orbital of boron to a Lewis basic site, typically the oxygen atom of a carbonyl group.[5] This coordination activates the carbonyl group, making it more susceptible to hydride transfer from the B-H bond. This electrophilic nature is the key to borane's remarkable chemoselectivity. It preferentially reacts with electron-rich functional groups like carboxylic acids and amides over less basic ones like esters.[5][9]

Caption: Simplified mechanism of borane reduction of a carboxylic acid.

Functional Group Selectivity: A Head-to-Head Comparison

The differing mechanisms of LiAlH₄ and borane lead to distinct patterns of functional group reactivity, a critical consideration in the synthesis of complex molecules.

Functional GroupLiAlH₄ Reduction ProductBorane Reduction ProductComments
AldehydePrimary AlcoholPrimary AlcoholBoth reagents are highly effective.
KetoneSecondary AlcoholSecondary AlcoholBoth reagents are highly effective.
Carboxylic AcidPrimary AlcoholPrimary AlcoholLiAlH₄ requires an excess due to initial acid-base reaction.[2][6] Borane is highly selective for carboxylic acids.[6][9][21]
EsterPrimary AlcoholGenerally unreactiveLiAlH₄ readily reduces esters.[1] This is a key point of differentiation; borane's lack of reactivity allows for selective reduction of other groups in the presence of esters.[9]
AmideAmineAmineBoth reagents are effective, though conditions may vary.[1][12]
NitrilePrimary AminePrimary AmineLiAlH₄ is commonly used.[1][10] Borane can also be effective.[21]
Alkene/AlkyneGenerally unreactiveAlkane (via hydroboration)LiAlH₄ does not typically reduce isolated C-C multiple bonds.[7] Borane will hydroborate alkenes and alkynes.
Nitro GroupAmineGenerally unreactiveLiAlH₄ can reduce nitro groups, while borane typically does not, offering another avenue for chemoselectivity.[9]

Experimental Protocols

Adherence to validated protocols is paramount for safety and reproducibility. Below are representative procedures for reductions using both LiAlH₄ and borane.

Workflow: A Typical Reduction Experiment

Reduction_Workflow start Start: Dry Glassware & Inert Atmosphere (N₂/Ar) dissolve Dissolve Substrate in Anhydrous Solvent (e.g., THF) start->dissolve cool Cool Reaction Mixture (e.g., 0 °C Ice Bath) dissolve->cool add_reagent Slow, Dropwise Addition of Reducing Agent Solution cool->add_reagent react Stir at Specified Temperature & Time add_reagent->react monitor Monitor Reaction (e.g., TLC, LC-MS) react->monitor quench Cool to 0 °C & Carefully Quench Excess Reagent monitor->quench workup Aqueous Workup & Phase Separation quench->workup extract Extract Aqueous Layer with Organic Solvent workup->extract dry Dry Combined Organic Layers (e.g., Na₂SO₄, MgSO₄) extract->dry filter Filter & Concentrate (Rotary Evaporation) dry->filter purify Purify Product (e.g., Chromatography) filter->purify end End: Characterized Pure Product purify->end

Caption: Standard laboratory workflow for a hydride reduction reaction.

Protocol 1: LiAlH₄ Reduction of an Ester to a Primary Alcohol

Materials:

  • Ester (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 15% Aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add a solution of the ester in anhydrous THF to a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of LiAlH₄ in anhydrous THF to the stirred ester solution via the dropping funnel. Maintain the temperature below 10-15 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C.[13][22] For a reaction using 'x' grams of LiAlH₄, cautiously and sequentially add the following dropwise:

    • 'x' mL of water[13]

    • 'x' mL of 15% aqueous NaOH[13]

    • '3x' mL of water[13]

  • Workup: Allow the mixture to warm to room temperature and stir for at least 30 minutes. A granular white precipitate of aluminum salts should form.[1] Add anhydrous MgSO₄ or Na₂SO₄ to aid in drying and filtration.[13]

  • Isolation: Filter the solid salts and wash thoroughly with THF or another suitable organic solvent (e.g., ethyl acetate). Combine the filtrates and concentrate under reduced pressure to yield the crude alcohol.

  • Purification: Purify the crude product by flash column chromatography or distillation as required.

Protocol 2: Borane Reduction of a Carboxylic Acid to a Primary Alcohol

Materials:

  • Carboxylic Acid (1.0 eq)

  • Borane-Tetrahydrofuran Complex (BH₃·THF), 1 M solution (1.5 - 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized Water

  • Extraction Solvent (e.g., Ethyl Acetate or Dichloromethane)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add a solution of the carboxylic acid in anhydrous THF to a dry flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Reagent Addition: Add the 1 M solution of BH₃·THF dropwise to the stirred solution of the carboxylic acid over 30-60 minutes.[12] Vigorous gas (H₂) evolution will be observed.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-8 hours.[12] The reaction can be gently heated (e.g., to 50 °C) if it is sluggish.[12] Monitor by TLC for the disappearance of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add methanol dropwise to quench the excess borane.[12][15] Continue addition until gas evolution ceases.

  • Workup: Stir the mixture at room temperature for 1-2 hours to ensure complete destruction of borane complexes.[12] Remove the solvents under reduced pressure.

  • Isolation: Add water to the residue and extract the product with an organic solvent like ethyl acetate or dichloromethane.[12] Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude alcohol by flash column chromatography or distillation.

Safety and Handling: A Critical Imperative

Lithium Aluminum Hydride (LiAlH₄):

  • Extreme Reactivity: LiAlH₄ is highly pyrophoric and reacts violently with water, alcohols, and other protic sources, releasing flammable hydrogen gas.[1][16][17]

  • Handling: Always handle in a fume hood under an inert atmosphere.[17] Wear a fire-retardant lab coat, safety glasses, and appropriate gloves.[16][23]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from combustible materials.[16][23]

  • Fire: In case of fire, use a Class D fire extinguisher (for combustible metals) or smother with dry sand. NEVER use water, CO₂, or standard ABC extinguishers. [16]

Borane (BH₃) and its Complexes (BH₃·THF, BMS):

  • Reactivity: Borane reagents are also water-sensitive and react to produce hydrogen gas, though generally less violently than LiAlH₄.[18][24] Solutions are flammable.[21][25]

  • Handling: Work in a well-ventilated fume hood.[26] Borane-dimethyl sulfide (BMS) has a strong, unpleasant odor.[21]

  • Quenching: Excess borane is typically quenched by the slow addition of an alcohol, such as methanol.[15][24] This process should be done cautiously in a cooled reaction vessel.

Conclusion: Making the Right Choice

The choice between lithium aluminum hydride and borane is dictated by the specific requirements of the chemical transformation.

  • Choose Lithium Aluminum Hydride when a powerful, non-selective reduction of nearly any polar functional group is needed, and the molecule lacks other sensitive functionalities. It is the reagent of choice for reducing esters and for its sheer reducing strength.[1][27]

  • Choose Borane when chemoselectivity is paramount. Its ability to selectively reduce carboxylic acids and amides in the presence of esters, nitro groups, and other functionalities makes it an invaluable tool for the synthesis of complex, polyfunctional molecules.[5][9]

By understanding the distinct reactivity profiles, mechanisms, and safety protocols associated with each reagent, researchers can harness their full synthetic potential while ensuring a safe and efficient laboratory practice.

References

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Ramachandran, P. V., & Gagare, P. D. (2024). Recent developments in the synthesis and synthetic applications of borane–amines. Chemical Society Reviews. [Link]

  • Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]

  • Organic Chemistry Academy. (2023, June 26). Reactions of LiAlH4, NaBH4 and H2/Ni (Recap). [Link]

  • University of Rochester. Magic Formulas: Fieser Workup (LAH and DiBAL). [Link]

  • Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

  • Oreate AI Blog. (2026, January 15). The Role of LiAlH4 in Organic Chemistry: A Powerful Reducing Agent. [Link]

  • McKay, A. I., & Cole, M. L. (2016). Functional group migrations between boron and metal centres within transition metal–borane and –boryl complexes and cleavage of H–H, E–H and E–E′ bonds. Chemical Communications, 52(70), 10579-10594. [Link]

  • ACS GCI Pharmaceutical Roundtable. Borane & Borane Complexes. [Link]

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162-171. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Devine, P. N., & Zuber, G. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development, 10(5), 970-982. [Link]

  • Pye, D. R., & Taylor, R. J. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 61(1), e202111634. [Link]

  • Málek, J. (1985). Reductions by Metal Alkoxyaluminum Hydrides. Organic Reactions, 34, 1-317. [Link]

  • University of Leeds. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Chemistry Steps. Reduction of Carboxylic Acids. [Link]

  • University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. [Link]

  • Britannica. (2026, February 20). Borane. [Link]

  • Devine, P. N., & Zuber, G. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development, 10(5), 970-982. [Link]

  • Organic Chemistry Portal. Borane Reagents. [Link]

  • Organic Syntheses. Synthesis of borane-ammonia and its application in the titanium tetrachloride catalyzed reduction of carboxylic acids, including N-protected amino acids. [Link]

  • Royal Society of Chemistry. (2023). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ. Reaction Chemistry & Engineering. [Link]

  • Princeton University Environmental Health & Safety. Lithium Aluminum Hydride. [Link]

  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • Leah4sci. (2016, February 25). LiAlH4 vs NaBH4 Carbonyl Reactions and Selective Reduction [Video]. YouTube. [Link]

  • ResearchGate. (2016, January 13). Can any one suggest best conditions for LiAlH4 reduction of α,β-unsaturated esters?. [Link]

  • UC Santa Cruz - eScholarship. Development of Novel Reducing Agents and Methodologies for Organic Synthesis. [Link]

  • ResearchGate. (2025, August 7). Borane - A Mild, Selective, and Convenient Reducing Agent. [Link]

  • Quora. (2018, April 19). What are the differences between NaBH4 and LiAlH4?. [Link]

  • ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?. [Link]

  • Chemistry LibreTexts. (2025, March 21). Quenching Reactions: Aluminum based reactions. [Link]

  • Chemistry Stack Exchange. (2015, July 22). Why do BH3 and NaBH4 have different selectivities?. [Link]

Sources

Safety & Regulatory Compliance

Safety

(R)-2-amino-3-(4-iodophenyl)propan-1-ol proper disposal procedures

As drug development increasingly relies on complex halogenated chiral building blocks, handling compounds like (R)-2-amino-3-(4-iodophenyl)propan-1-ol (an iodinated amino alcohol derivative) presents unique logistical an...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex halogenated chiral building blocks, handling compounds like (R)-2-amino-3-(4-iodophenyl)propan-1-ol (an iodinated amino alcohol derivative) presents unique logistical and safety challenges. Proper disposal is not merely a regulatory formality; it is a critical component of laboratory safety, environmental stewardship, and operational integrity.

As a Senior Application Scientist, I have designed this guide to provide a mechanistic and operational framework for the safe disposal of this compound, ensuring your laboratory maintains the highest standards of safety and compliance.

Chemical Profiling & Hazard Causality

Before executing any disposal protocol, we must understand the physicochemical nature of the waste. (R)-2-amino-3-(4-iodophenyl)propan-1-ol contains a covalently bound iodine atom. In waste streams, halogenated organics behave fundamentally differently from non-halogenated solvents.

The Causality of Halogenated Waste Segregation: Halogenated compounds cannot be processed by standard biological wastewater treatment and must never be poured down the laboratory drain[1]. When incinerated at low temperatures or mixed with incompatible non-halogenated waste, they can generate highly toxic byproducts, including corrosive hydrogen iodide (HI) gas or halogenated dioxins. Therefore, they require high-temperature incineration at specialized facilities equipped with alkaline scrubbers to neutralize acidic exhaust[2].

Quantitative Data & Hazard Summary

PropertyValue / DescriptionOperational Implication
Chemical Class Halogenated Organic (Amino Alcohol)Must be strictly segregated into "Halogenated Waste" streams.
Molecular Formula C9H12INOHigh iodine content dictates specialized high-temp incineration protocols.
Primary Hazards Skin Irritation (H315), Eye Irritation (H319), Respiratory Irritation (H335)[3]Requires strict use of PPE (nitrile gloves, safety goggles, fume hood).
Physical State Solid (Crystalline Powder)Risk of aerosolization; handle solid waste in a draft-free enclosure.
Incompatibilities Strong oxidizing agents, strong acidsStore waste containers away from oxidizer and acid storage cabinets.

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems. By incorporating verification checks into the workflow, we eliminate the risk of cross-contamination and hazardous reactions.

Protocol A: Routine Waste Segregation and Containment

This protocol ensures that daily operational waste is captured safely.

  • Source Segregation: Identify all waste containing (R)-2-amino-3-(4-iodophenyl)propan-1-ol. This includes unreacted powder, reaction mother liquors, and contaminated consumables (e.g., pipette tips, weighing boats, filter paper).

  • Container Selection: Select a High-Density Polyethylene (HDPE) or glass container specifically designated for "Halogenated Organic Waste"[1].

    • Validation Step: Visually inspect the container and review its log to ensure no incompatible residues (e.g., peroxides, strong bases, or azides) are present before adding your waste.

  • Transfer Process:

    • For Solids: Carefully transfer contaminated solids into the container using a dedicated anti-static funnel to prevent dust aerosolization.

    • For Liquids: If the compound is dissolved in a solvent (e.g., DCM or methanol), pour the solution into the liquid halogenated waste carboy. Leave at least 20% headspace to account for vapor expansion and temperature fluctuations[4].

  • Labeling and Storage: Immediately cap the container tightly. Affix a standardized Environmental Health and Safety (EHS) "Hazardous Waste" tag, explicitly listing "(R)-2-amino-3-(4-iodophenyl)propan-1-ol" and checking the "Halogenated" and "Toxic" boxes[5]. Store the container in a secondary containment tray within a ventilated waste storage cabinet. Ensure the container is scheduled for EHS pickup within 180 days of its first use[6].

Protocol B: Spill Response and Decontamination

Spills of halogenated powders require immediate, controlled intervention to prevent respiratory exposure and surface contamination.

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity. Don appropriate PPE, including a particulate respirator (N95 or P100) if the spill occurs outside a fume hood, alongside heavy-duty nitrile gloves and safety goggles[7].

  • Containment (Solid Spill): Do not dry sweep the powder, as this generates airborne dust. Lightly mist the spilled powder with a compatible inert solvent (e.g., a small amount of water or isopropanol) to dampen it and suppress aerosolization.

  • Absorption (Liquid Spill): If the compound is in solution, surround the spill with an inert, liquid-binding absorbent (such as diatomaceous earth or universal synthetic binders).

    • Causality Check: Never use combustible materials like sawdust for halogenated or potentially oxidizable mixtures, as this significantly increases fire risk[2].

  • Collection: Use a non-sparking scoop to collect the dampened powder or saturated absorbent. Place the material directly into a wide-mouth "Halogenated Organic Waste" container.

  • Surface Decontamination: Wash the affected surface with a mild laboratory detergent solution, followed by an alcohol wipe to remove any residual organic traces. Dispose of all cleaning wipes in the same halogenated waste container.

Visualizing the Disposal Workflow

To ensure operational clarity across your laboratory team, the following diagram maps the logical flow of (R)-2-amino-3-(4-iodophenyl)propan-1-ol from the point of waste generation to final destruction.

WasteFlow Start Waste Generation: (R)-2-amino-3-(4-iodophenyl)propan-1-ol Solid Solid Waste (Powder, Contaminated Labware) Start->Solid Liquid Liquid Waste (Solutions, Rinses) Start->Liquid Halogenated Designated Halogenated Organic Waste Container Solid->Halogenated Liquid->Halogenated Labeling EHS Labeling & Secondary Containment Halogenated->Labeling Incineration High-Temp Incineration (Regulated EHS Facility) Labeling->Incineration

Workflow for the segregation and disposal of halogenated organic waste.

References

1.[7] 4-Iodo-D-phenylalanine - SAFETY DATA SHEET, Fisher Scientific, 2.[3] 4-Iodo-D-phenylalanine | CID 2733279, PubChem - NIH, 3.[1] Safe Laboratory Practices: Handling and Disposing of Organic Substances, HSC Prep, 4.[2] Safeguarding Your Laboratory: Proper Disposal Procedures for ML-180, Benchchem, 5.[5] Hazardous Materials Disposal Guide, Nipissing University, 6.[6] Hazardous Waste Management Program, Eastern Washington University, 7.[4] Cleanroom Waste Disposal Protocol, Auckland Microfab,

Sources

Handling

Personal protective equipment for handling (R)-2-amino-3-(4-iodophenyl)propan-1-ol

Executive Summary & Risk Philosophy (R)-2-amino-3-(4-iodophenyl)propan-1-ol (also known as 4-Iodo-D-phenylalaninol) is a specialized chiral intermediate used frequently in cross-coupling chemistry and radiolabeling precu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Philosophy

(R)-2-amino-3-(4-iodophenyl)propan-1-ol (also known as 4-Iodo-D-phenylalaninol) is a specialized chiral intermediate used frequently in cross-coupling chemistry and radiolabeling precursors.[1][2]

The Safety Paradox: While often classified generically as an "Irritant" (H315/H319/H335) in Safety Data Sheets (SDS), this classification often under-represents the risk profile of iodinated aromatic amines in a research setting.[1]

  • Sensitization Risk: Halogenated aromatics have a higher potential for inducing skin sensitization than their non-halogenated counterparts.[1][2]

  • The Iodine Factor: The C-I bond is the weakest of the carbon-halogen bonds.[1][2] Exposure to light or heat can liberate free iodine (

    
    ) or radical species, changing the hazard profile from "irritant" to "corrosive/oxidizer" over time.[1]
    
  • Physical State: As an amino alcohol, the solid is often electrostatic and hygroscopic, increasing the risk of dust adhesion to PPE and surfaces.[1]

Core Directive: Treat this substance as a Potential Sensitizer and Light-Sensitive Agent .[1][2] Engineering controls (Fume Hood) are primary; PPE is the final redundant shield.[1][2]

Hazard Identification & Exposure Pathways[1][3][4][5][6][7]

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2][3][4][5]Direct contact with powder can cause dermatitis.[1][2]
Eye Irritation H319 Causes serious eye irritation.[1][2][6][7][3]Fine dust can bypass standard safety glasses; goggles required.[1][2]
STOT SE 3 H335 Respiratory irritation.[1][2][8][3][5]Inhalation of dust triggers mucosal inflammation.[1][2]
Unclassified N/A Light Sensitivity.[1][2]Compound degrades to release iodine; protect from UV/ambient light.[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed based on permeation resistance and physical state .[1][2]

A. Primary PPE Configuration (Solid Handling)[1][2]
Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses with side shields are insufficient for fine powders that drift.[1][2] Goggles seal the orbital area against dust ingress.[1][2]
Dermal (Hand) Double Nitrile Gloves (Min 5 mil outer)Layering Strategy: 1.[1][2] Inner: 4 mil Nitrile (Bright color for contrast).2.[1][2] Outer: 5 mil Nitrile (Long cuff).Why: Amino alcohols can be sticky.[1][2] Stripping the outer glove after weighing prevents cross-contamination of lab surfaces.[1][2]
Respiratory Fume Hood (Primary) Backup: N95/P2 RespiratorDo not rely on masks. All open handling must occur inside a hood with face velocity 80–100 fpm.[1][2] Use N95 only if weighing outside a hood (not recommended).[1][2]
Body Lab Coat (High-neck, snap closure)Cotton/Poly blend is acceptable.[1][2] Ensure cuffs are tucked under glove gauntlets to seal wrists.[1][2]
B. Secondary PPE Configuration (Solution Handling)

Critical Note: Once dissolved, the solvent dictates the glove choice.[1][2]

  • If dissolved in Methanol/Ethanol: Standard Nitrile is acceptable (Breakthrough > 30 mins).[1][2]

  • If dissolved in Dichloromethane (DCM): PVA or Silver Shield/Laminate gloves are required.[1][2] Nitrile degrades in <2 minutes in DCM, exposing skin to the dissolved iodinated compound, facilitating rapid dermal absorption.

Operational Protocol: Step-by-Step

Phase 1: Preparation & Engineering Check[2]
  • Light Control: Dim lab lights or wrap the receiving flask in aluminum foil/amber glass. The C-I bond is photolabile.[1][2]

  • Static Control: Place an ionizing fan or anti-static gun near the balance.[1][2] Amino alcohols often carry high static charges, causing powder to "jump" onto gloves and cuffs.[1]

  • Airflow: Verify fume hood sash is at the working height (usually 18 inches).[1][2]

Phase 2: Weighing & Transfer
  • Don PPE: Put on inner gloves, then lab coat, then outer gloves (tucked over cuffs).[1][2] Adjust goggles.[1][2]

  • Transfer: Use a disposable anti-static weighing boat.

    • Technique: Do not tap the spatula against the boat; this launches dust.[1][2] Roll the spatula gently.[1][2]

  • Decon (Immediate): Once the solid is in the flask, wipe the exterior of the flask and the balance area with a Kimwipe dampened with Ethanol .[1][2]

    • Why Ethanol? It solubilizes the amino alcohol better than water alone.[1][2]

  • Doffing Outer Gloves: Remove the outer pair of gloves inside the hood immediately after handling the solid container.[1][2] This traps any invisible dust on the outer gloves inside the waste stream.[1][2]

Phase 3: Solubilization
  • Add solvent slowly.[1][2]

  • Observation: Watch for color changes. Pure compound should be off-white/beige.[1][2] A rapid turn to purple/brown indicates iodine liberation (decomposition).[1][2]

Decontamination & Disposal Plan

Spill Management (Solid)[1]
  • Do not sweep. Sweeping generates aerosols.[1][2]

  • Wet Wipe Method: Cover the spill with paper towels dampened with ethanol.[1][2]

  • Scoop: Lift the damp towels and place them in a solid waste bag.

  • Wash: Clean the surface with soap and water (pH neutral) to remove residual amino alcohol.[1][2]

Waste Disposal[1][2][3][6][9]
  • Stream: Halogenated Organic Waste .[1][2]

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste), as this will oxidize the iodide to iodine gas (

    
    ), creating a toxic fume hazard in the waste container.[1]
    
  • Labeling: Clearly mark "Contains Iodinated Organics."

Visual Workflow (Safety Lifecycle)

The following diagram outlines the logical flow of safety decisions, specifically highlighting the "Glove Decision Gate" based on the solvent system.

SafetyLifecycle RiskAssess 1. Risk Assessment (Check: Light Sensitive? Static?) PPE_Don 2. Don PPE (Double Nitrile + Goggles) RiskAssess->PPE_Don Decision_State 3. Physical State? PPE_Don->Decision_State Solid_Path Solid Handling (Fume Hood Required) Decision_State->Solid_Path Powder Liquid_Path Solution Handling Decision_State->Liquid_Path Dissolved Action 4. Execute Experiment (Light Protected) Solid_Path->Action Glove_Check Solvent Check Liquid_Path->Glove_Check Standard_Glove Solvent: MeOH/EtOH (Keep Nitrile) Glove_Check->Standard_Glove Special_Glove Solvent: DCM/DMF (Change to Laminate/PVA) Glove_Check->Special_Glove High Permeation Risk Standard_Glove->Action Special_Glove->Action Decon 5. Decon & Doffing (Ethanol Wipe -> Remove Outer Gloves) Action->Decon Disposal 6. Disposal (Halogenated Waste) Decon->Disposal

Caption: Operational Safety Lifecycle for (R)-2-amino-3-(4-iodophenyl)propan-1-ol, emphasizing the critical decision point for glove material based on solvent selection.

References

  • National Center for Biotechnology Information (NCBI). (n.d.).[1][2] PubChem Compound Summary for CID 2733279, 4-Iodo-D-phenylalanine. Retrieved October 26, 2023, from [Link]

    • Note: Used as the primary hazard proxy for the amino-alcohol derivative due to structural homology.[1]

  • Validates H315/H319/H335 hazard classific
  • Source for nitrile vs.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] [Link]

    • Authoritative source for general laboratory safety protocols and waste segreg

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-2-amino-3-(4-iodophenyl)propan-1-ol
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(R)-2-amino-3-(4-iodophenyl)propan-1-ol
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